5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXJNPCMLREPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355423 | |
| Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63617-18-5 | |
| Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. This document outlines the prevalent synthetic routes, detailed experimental protocols, and relevant chemical data to facilitate its preparation in a laboratory setting.
Introduction to 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Derivatives of 2-amino-1,3,4-thiadiazole are of particular significance due to their established antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. The synthesis of analogs with diverse substituents is a common strategy in the development of new therapeutic agents.
Synthetic Strategies
The most prevalent and direct method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid derivative with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent. Several methods have been reported, primarily differing in the choice of the cyclizing agent and the reaction conditions. The synthesis of this compound commences with 4-methoxyphenylacetic acid and thiosemicarbazide.
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Materials | Cyclizing/Dehydrating Agent | Key Reaction Conditions | Reported Yields |
| 1 | 4-Methoxyphenylacetic acid, Thiosemicarbazide | Conc. Sulfuric Acid | Cooling during addition, followed by stirring at room temperature or gentle heating.[1][2] | Moderate to High |
| 2 | 4-Methoxyphenylacetic acid, Thiosemicarbazide | Phosphorus Oxychloride (POCl₃) | Refluxing, often in a solvent or neat.[3][4] | High |
| 3 | 4-Methoxyphenylacetic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Refluxing in a solvent like chloroform for an extended period (e.g., 10 hours).[5][6] | Good |
| 4 | 4-Methoxyphenylacetic acid, Thiosemicarbazide | Phosphorus Pentachloride (PCl₅) | Solid-phase grinding at room temperature, followed by workup.[7] | >91% |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound using concentrated sulfuric acid, a commonly employed and accessible method.
Method 1: Cyclization using Concentrated Sulfuric Acid
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ammonia solution (e.g., 25%) or Sodium Bicarbonate solution
-
Ethanol or a mixture of DMF and water for recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add equimolar amounts of 4-methoxyphenylacetic acid and thiosemicarbazide.
-
Addition of Sulfuric Acid: Slowly add an excess of cold, concentrated sulfuric acid to the mixture with continuous stirring, ensuring the temperature is maintained below 10 °C. A typical ratio is 5-10 mL of sulfuric acid per gram of carboxylic acid.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic solution by the slow addition of an ammonia solution or a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Characterization Data (Expected):
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Specific to the compound, requires experimental determination. |
| ¹H NMR | Expected signals for aromatic protons, CH₂ protons, NH₂ protons, and OCH₃ protons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C-H, C=N, and C-O stretching vibrations. |
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical guide provides a comprehensive overview of the synthesis of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine, a molecule of interest for researchers, scientists, and professionals in drug development. This document outlines a common and effective synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The principal synthetic route to this compound involves the acid-catalyzed cyclization of 2-(4-methoxyphenyl)acetyl-thiosemicarbazide. This intermediate is typically formed in situ from the reaction of 4-methoxyphenylacetic acid and thiosemicarbazide. The subsequent intramolecular cyclization and dehydration, promoted by a strong acid, leads to the formation of the desired 1,3,4-thiadiazole ring.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles based on analogous preparations. Actual values for the target compound may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Reactant Molar Ratio | ||
| 4-Methoxyphenylacetic Acid | 1.0 eq | Starting material |
| Thiosemicarbazide | 1.0 - 1.2 eq | Slight excess may improve yield |
| Concentrated H₂SO₄ | Catalytic to excess | Acts as both catalyst and solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to 70 °C | Initial mixing at low temperature, followed by heating |
| Reaction Time | 2 - 10 hours | Monitored by Thin Layer Chromatography (TLC) |
| Product Characteristics | ||
| Yield | 70 - 95% | Dependent on purification method |
| Melting Point | Varies | Expected to be a solid at room temperature |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆) | δ (ppm) | |
| -CH₂- | ~3.9 - 4.1 (s, 2H) | Benzyl protons |
| -OCH₃ | ~3.7 (s, 3H) | Methoxy protons |
| Aromatic protons | ~6.8 - 7.2 (m, 4H) | A₂B₂ system |
| -NH₂ | ~7.1 - 7.3 (s, 2H) | Amine protons |
| IR (KBr, cm⁻¹) | ν | |
| N-H stretch | ~3300 - 3100 | Amine group |
| C=N stretch | ~1620 | Thiadiazole ring |
| C-O stretch | ~1250 | Methoxy group |
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (98%)
-
Crushed ice
-
Ammonium hydroxide solution (concentrated)
-
Ethanol (for recrystallization)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Reflux condenser
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiosemicarbazide (1.0 equivalent). Cool the flask in an ice bath.
-
Addition of Acid: Slowly and portion-wise, add 4-methoxyphenylacetic acid (1.0 equivalent) to the cooled thiosemicarbazide with continuous stirring.
-
Cyclization: To the stirred mixture, cautiously add concentrated sulfuric acid (approximately 5-10 mL per gram of thiosemicarbazide) dropwise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-5 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product, this compound, as a solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
chemical properties of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of the heterocyclic compound this compound. This molecule serves as a crucial building block in the development of novel therapeutic agents, particularly in the field of oncology.
Core Chemical Properties
This compound belongs to the 2-amino-1,3,4-thiadiazole class of compounds, a scaffold known for its wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The presence of the methoxybenzyl group significantly influences its lipophilicity and interaction with biological targets.
Chemical Identity and Physicochemical Properties
Quantitative data for the compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₁N₃OS | Calculated |
| Molecular Weight | 221.28 g/mol | Calculated |
| Appearance | Solid (predicted) | - |
| XlogP | 1.9 (predicted) | - |
Spectroscopic Data
The structural integrity of this compound and its derivatives is confirmed through various spectroscopic methods. While a complete dataset for the parent amine is not fully published, the characteristic signals for key derivatives have been described.[4]
| Spectroscopy | Description of Expected Signals |
| ¹H-NMR | Signals corresponding to the imidazole proton (in fused derivatives) appear in the δ 8.48–8.91 ppm range. Aromatic protons of the methoxybenzyl group typically appear as doublets around δ 6.8-7.3 ppm. The benzylic CH₂ protons are expected as a singlet around δ 4.0-4.5 ppm, the OCH₃ protons as a singlet around δ 3.8 ppm, and the amine (NH₂) protons as a broad singlet. |
| FT-IR (cm⁻¹) | Derivatives show characteristic C-H stretching vibrations at 3006–3172 cm⁻¹ and aliphatic C-H stretching at 2750–2987 cm⁻¹.[4] The parent amine is expected to show N-H stretching bands (typically 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-S stretching vibrations. |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through a straightforward acid-catalyzed cyclization reaction.
Synthesis Workflow
The logical flow of the synthesis is depicted below.
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
The following protocol for the synthesis of this compound is based on established literature methods.[4]
Materials:
-
4-Methoxyphenylacetic acid (1)
-
Thiosemicarbazide (2)
-
Concentrated Sulfuric Acid
-
Ammonia solution
-
Ice
Procedure:
-
A mixture of 4-methoxyphenylacetic acid (1) and thiosemicarbazide (2) is prepared in a suitable reaction vessel.
-
Concentrated sulfuric acid is added cautiously to the mixture while maintaining the temperature between 60–70°C.
-
The reaction mixture is stirred at this temperature for approximately 8 hours to ensure the completion of the cyclization.
-
After the reaction period, the mixture is cooled and then carefully poured over crushed ice.
-
The acidic solution is neutralized by the dropwise addition of an ammonia solution until the mixture becomes alkaline, leading to the precipitation of the crude product.
-
The resulting solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound (3).
Biological Activity and Drug Development Potential
While this compound itself is primarily a synthetic intermediate, it is a pivotal precursor for constructing more complex heterocyclic systems with potent biological activity.
Application in Anticancer Drug Discovery
This compound has been successfully utilized as a key intermediate in the synthesis of novel 2-(4-methoxybenzyl)imidazo[2,1-b][4][5][6]thiadiazole derivatives.[4] These fused heterocyclic compounds have demonstrated significant cytotoxic effects against a panel of cancer cell lines.
Summary of In Vitro Cytotoxicity Data for Derivatives:
| Cell Line | Cancer Type | IC₅₀ Range (µM) |
| L1210 | Murine Leukemia | 0.79 - 1.6 |
| CEM | Human T-lymphocyte | 0.79 - 1.6 |
| HeLa | Human Cervix Carcinoma | 0.79 - 1.6 |
Data sourced from studies on thiocyanate and carbaldehyde derivatives of the core scaffold.[4]
Proposed Mechanism of Action
The high cytotoxicity of the derived compounds is attributed to the induction of apoptosis.[4] Mechanistic studies indicate that these molecules trigger programmed cell death through the activation of caspase-3. Furthermore, molecular docking simulations suggest that these derivatives bind effectively within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase (also known as ALK5), interacting via strong hydrogen bonds and hydrophobic interactions.[4] The inhibition of this kinase disrupts key signaling pathways involved in cancer cell proliferation and survival.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine structure elucidation
An In-depth Technical Guide on the Structure Elucidation of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical data and methodologies used for the structural confirmation of this compound, a heterocyclic compound of interest in medicinal chemistry. The elucidation of its precise chemical structure is fundamental for understanding its structure-activity relationships (SAR) and mechanism of action.
Compound Identity and Structure
The initial step in structure elucidation is to determine the molecular formula and the proposed two-dimensional structure based on its synthesis route.
-
Molecular Formula: C₁₀H₁₁N₃OS
-
Molecular Weight: 221.28 g/mol
-
IUPAC Name: this compound
The proposed chemical structure is as follows:
Structure of this compound
Spectroscopic Data Analysis
Spectroscopic analysis provides detailed information about the molecule's atomic composition and connectivity. The following tables summarize the expected quantitative data from key analytical techniques.
Table 1: ¹H NMR Spectral Data (Predicted)
(Solvent: DMSO-d₆, Frequency: 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| ~7.30 | Singlet | - | 2H | -NH₂ (Amine) |
| ~7.25 | Doublet | ~8.5 | 2H | H-2', H-6' (Aromatic) |
| ~6.90 | Doublet | ~8.5 | 2H | H-3', H-5' (Aromatic) |
| ~4.10 | Singlet | - | 2H | -CH₂- (Benzyl) |
| ~3.75 | Singlet | - | 3H | -OCH₃ (Methoxy) |
Prediction based on analysis of similar structures.[1]
Table 2: ¹³C NMR Spectral Data (Predicted)
(Solvent: DMSO-d₆, Frequency: 100 MHz)
| Chemical Shift (δ ppm) | Assignment |
| ~169.0 | C-2 (Thiadiazole) |
| ~158.0 | C-5 (Thiadiazole) |
| ~157.5 | C-4' (Aromatic) |
| ~130.0 | C-2', C-6' (Aromatic) |
| ~129.5 | C-1' (Aromatic) |
| ~114.0 | C-3', C-5' (Aromatic) |
| ~55.0 | -OCH₃ (Methoxy) |
| ~35.0 | -CH₂- (Benzyl) |
Prediction based on analysis of similar structures.[2][3]
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value | Method |
| Calculated Exact Mass | 221.0623 | - |
| [M+H]⁺ (observed) | 222.0696 | ESI-MS |
Mass spectrometry confirms the molecular weight of the compound.[3]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H stretching (Amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~1620 | Strong | C=N stretching (Thiadiazole ring) |
| ~1510 | Strong | C=C stretching (Aromatic ring) |
| ~1250 | Strong | Asymmetric C-O-C stretching |
| ~1030 | Medium | Symmetric C-O-C stretching |
| ~830 | Strong | C-S stretching |
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[4] The sample is prepared by dissolving approximately 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
Mass Spectrometry (MS)
Mass spectra are typically obtained using an Agilent 1200 series LC-Micromass zQ spectrometer or a similar instrument.[3] Electrospray ionization (ESI) in positive ion mode is commonly used. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum is recorded using an FT-IR spectrometer. The sample is prepared by mixing a small amount of the compound with potassium bromide (KBr) powder and pressing the mixture into a thin pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]
Visualization of Workflows and Pathways
Diagrams are essential for representing complex relationships and processes in a clear and concise manner.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for Structure Elucidation.
Hypothetical Signaling Pathway Involvement
Many 1,3,4-thiadiazole derivatives are investigated for their potential as enzyme inhibitors in various signaling pathways, particularly as kinase inhibitors in cancer research.[4] The diagram below represents a hypothetical signaling pathway where a thiadiazole derivative could act as an inhibitor.
Caption: Hypothetical Kinase Inhibition Pathway.
References
Spectroscopic Analysis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. This document details the expected spectroscopic data based on the analysis of the compound and its structural analogs, along with detailed experimental protocols for acquiring such data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of novel therapeutic agents.
Data Presentation
The spectroscopic data for this compound is summarized in the following tables. While actual spectra are available for this compound, as indicated by its entry in spectral databases, the following data is a representative compilation based on its structure and data from analogous compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to CH₂) |
| ~6.85 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to CH₂) |
| ~7.20 | s | 2H | -NH₂ |
| ~4.05 | s | 2H | -CH₂- |
| ~3.70 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=N (Thiadiazole ring) |
| ~158.0 | C-NH₂ (Thiadiazole ring) |
| ~157.5 | Ar-C-OCH₃ |
| ~129.5 | Ar-CH (ortho to CH₂) |
| ~129.0 | Ar-C-CH₂ |
| ~114.0 | Ar-CH (meta to CH₂) |
| ~55.0 | -OCH₃ |
| ~34.0 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H stretching (amine) |
| ~3050 | Weak | Aromatic C-H stretching |
| ~2950 | Weak | Aliphatic C-H stretching |
| ~1620 | Strong | C=N stretching (thiadiazole ring) |
| ~1510 | Strong | Aromatic C=C stretching |
| ~1245 | Strong | Asymmetric C-O-C stretching |
| ~1030 | Medium | Symmetric C-O-C stretching |
| ~830 | Strong | C-H out-of-plane bending (para-substituted benzene) |
| ~680 | Medium | C-S stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 221.07 | [M]⁺ |
| 222.07 | [M+H]⁺ |
| 121.07 | [M-C₂H₂N₃S]⁺ (fragment) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~280-320 | To be determined |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]
-
Analysis : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[3]
-
Data Processing : Process the raw data using appropriate software. The chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Background Spectrum : Obtain a background spectrum of a blank KBr pellet.[5]
-
Analysis : Place the sample pellet in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Data Processing : The resulting spectrum should be presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]
-
Ionization : Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.[7] ESI is suitable for polar molecules and often produces the protonated molecular ion [M+H]⁺.[8]
-
Analysis : Acquire the mass spectrum in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions are recorded.
-
Data Processing : Analyze the spectrum to determine the molecular weight and fragmentation pattern of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[9]
-
Analysis : Fill the cuvette with the sample solution and record the UV-Vis spectrum over a range of wavelengths, typically from 200 to 800 nm.[10]
-
Data Processing : Identify the wavelength of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. m.youtube.com [m.youtube.com]
Technical Guide: Synthesis and Spectroscopic Analysis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and 1H NMR characterization of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details a feasible synthetic protocol and presents an analysis of the expected proton nuclear magnetic resonance (1H NMR) spectrum, a critical tool for its structural elucidation.
Predicted 1H NMR Data
While a publicly available, complete 1H NMR spectrum for this compound is not readily found in the literature, a predicted spectrum can be extrapolated from the analysis of its structural components and data from analogous compounds. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below. These predictions are based on typical values for similar functional groups and substitution patterns reported in various chemical databases and research articles.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH2 | 7.0 - 7.5 | Singlet (broad) | 2H |
| Ar-H (ortho to CH2) | 7.1 - 7.3 | Doublet | 2H |
| Ar-H (ortho to OCH3) | 6.8 - 7.0 | Doublet | 2H |
| CH2 | 4.0 - 4.2 | Singlet | 2H |
| OCH3 | 3.7 - 3.8 | Singlet | 3H |
Note: The exact chemical shifts are dependent on the solvent and the concentration. The coupling constant (J) for the aromatic doublets is expected to be in the range of 8-9 Hz.
Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of 4-methoxyphenylacetic acid and thiosemicarbazide.[1] This method is a common and effective way to form the 1,3,4-thiadiazole ring system.
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Acid Catalyst: Carefully add concentrated sulfuric acid dropwise to the mixture with stirring in an ice bath. The sulfuric acid acts as both a catalyst and a dehydrating agent.
-
Heating: After the addition of sulfuric acid, the reaction mixture is heated, for example, at 60-70°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-cold water.
-
Neutralization: The acidic solution is then neutralized with a base, such as an ammonia solution or sodium bicarbonate, until a precipitate is formed.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
1H NMR Spectroscopy
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Data Acquisition: The 1H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, multiplicities, coupling constants, and integration to confirm the structure of the synthesized compound.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Biological Context and Potential Applications
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of this compound makes it a compound of interest for further investigation in drug discovery and development programs. For instance, related imidazo[2,1-b][2][3]thiadiazole derivatives have been studied for their antileukemic activity.[1] The methoxybenzyl group is a common feature in many biologically active molecules. Further studies are required to elucidate the specific signaling pathways and molecular targets of this particular compound.
References
An In-Depth Technical Guide to the 13C NMR of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a comprehensive estimation of the 13C NMR chemical shifts. These estimations are derived from a comparative analysis of structurally related 1,3,4-thiadiazole derivatives and substituted benzene compounds. This document also outlines a general experimental protocol for acquiring 13C NMR spectra for this class of compounds and illustrates a common synthetic pathway.
Estimated 13C NMR Data
The following table summarizes the estimated 13C NMR chemical shifts for this compound. These values are predicted based on the known chemical shifts of carbons in the 1,3,4-thiadiazole ring and the 4-methoxybenzyl group found in similar molecular contexts. The carbons of the 1,3,4-thiadiazole ring typically resonate at characteristic downfield positions. For instance, in various 2-amino-5-substituted-1,3,4-thiadiazoles, the C2 and C5 carbons of the thiadiazole ring are generally observed in the ranges of 164–166 ppm and 178–181 ppm, respectively[1]. The chemical shifts for the 4-methoxybenzyl group are also well-established.
| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Justification based on Similar Structures |
| C2 (Thiadiazole) | ~168 | In 2-amino-5-substituted-1,3,4-thiadiazoles, this carbon typically appears in the downfield region. |
| C5 (Thiadiazole) | ~156 | The chemical shift is influenced by the benzyl substituent. |
| C (Methylene) | ~35 | Typical for a methylene carbon attached to an aromatic ring. |
| C1' (Aromatic) | ~129 | Quaternary carbon of the benzene ring attached to the methylene group. |
| C2'/C6' (Aromatic) | ~130 | Aromatic CH carbons ortho to the methylene group. |
| C3'/C5' (Aromatic) | ~114 | Aromatic CH carbons meta to the methylene group and ortho to the methoxy group. |
| C4' (Aromatic) | ~159 | Quaternary aromatic carbon attached to the methoxy group. |
| OCH3 | ~55 | Characteristic chemical shift for a methoxy group on a benzene ring. |
Note: These are estimated values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for obtaining a 13C NMR spectrum of a heterocyclic compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
-
Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
-
Integrate the peaks if desired, although routine 13C NMR is generally not quantitative.
Synthesis Workflow
The synthesis of this compound typically involves the cyclization of a thiosemicarbazide derivative. A common and effective method is the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. This one-pot synthesis is a widely used approach for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[2]
Caption: Synthesis of this compound.
References
mass spectrometry of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide on the Mass Spectrometry of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of the compound this compound. This document covers the predicted fragmentation pattern under electron ionization (EI), a comprehensive experimental protocol for its analysis, and the expected quantitative data presented in a structured format. The information herein is intended to guide researchers in the structural elucidation and characterization of this and related 1,3,4-thiadiazole derivatives, which are a significant class of heterocyclic compounds with diverse biological activities.
Predicted Mass Spectrometry Fragmentation Pattern
The mass spectrum of this compound (C₁₀H₁₁N₃OS, Molecular Weight: 221.28 g/mol ) under electron ionization (EI) is expected to exhibit a distinct fragmentation pathway. The fragmentation is likely initiated by the ionization of the molecule, followed by characteristic cleavages influenced by the functional groups present, namely the methoxybenzyl group, the amine group, and the thiadiazole ring.
The primary fragmentation is anticipated to be the benzylic cleavage, which is a highly favored fragmentation pathway for compounds containing a benzyl group. This results in the formation of a stable tropylium ion. Other significant fragmentations may involve the thiadiazole ring and subsequent losses of small neutral molecules.
Key Predicted Fragmentation Steps:
-
Molecular Ion Formation: The initial event is the ionization of the this compound molecule to form the molecular ion (M⁺˙) at an m/z of approximately 221.
-
Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the methylene group and the thiadiazole ring, leading to the formation of the highly stable 4-methoxybenzyl cation (a tropylium ion precursor) at m/z 121. This is often the base peak in the spectrum.
-
Formation of the Thiadiazole Radical: The corresponding fragment from the benzylic cleavage would be the 5-methyl-1,3,4-thiadiazol-2-amine radical at m/z 100.
-
Fragmentation of the 4-Methoxybenzyl Cation: The ion at m/z 121 may further fragment by losing a methyl radical (•CH₃) to form an ion at m/z 106, or by losing a molecule of carbon monoxide (CO) to yield an ion at m/z 93.
-
Cleavage of the Thiadiazole Ring: The molecular ion could also undergo fragmentation within the thiadiazole ring, although this is generally less favorable than benzylic cleavage.
The following diagram illustrates the proposed fragmentation pathway:
physical properties of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Compounds incorporating this core structure have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This technical guide focuses on the physical and chemical properties of a specific derivative, 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. Due to a lack of extensive published data on this particular molecule, this document provides a summary of its fundamental characteristics, a plausible synthetic route, and standard characterization methodologies based on established chemical principles and data from closely related analogues.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃OS
-
Molecular Weight: 221.28 g/mol
-
Chemical Structure:

(Note: A placeholder for the chemical structure image is used above. In a final document, a 2D chemical structure drawing would be inserted here.)
Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | Expected to be a solid at room temperature, similar to related 2-amino-1,3,4-thiadiazole derivatives. |
| Boiling Point | Data not available | Likely to decompose at higher temperatures. |
| Solubility | Data not available | Expected to be sparingly soluble in water and more soluble in organic solvents like DMSO and DMF. |
| Appearance | Data not available | Typically, 2-amino-1,3,4-thiadiazole derivatives are crystalline solids. |
Synthesis and Characterization
While a specific, optimized synthesis for this compound has not been detailed in the surveyed literature, a general and reliable method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of the corresponding thiosemicarbazone.
Proposed Synthetic Workflow
The synthesis of the target compound can be logically approached through a two-step process starting from 4-methoxyphenylacetic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methoxybenzyl)hydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)
-
Acid Chloride Formation: To a solution of 4-methoxyphenylacetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methoxyphenylacetyl chloride.
-
Thiosemicarbazide Formation: Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or a mixture of water and an organic solvent with a base).
-
Slowly add the crude 4-methoxyphenylacetyl chloride to the thiosemicarbazide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of this compound (Cyclization)
-
Add the 2-(4-methoxybenzyl)hydrazine-1-carbothioamide intermediate (1.0 eq) portion-wise to a cold (0-5 °C), stirred dehydrating agent, such as concentrated sulfuric acid or phosphoric acid.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to pH 7-8.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.
Characterization Methods
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzyl group, a singlet for the methoxy (-OCH₃) protons, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals corresponding to the carbon atoms of the thiadiazole ring, the aromatic carbons, the methylene carbon, and the methoxy carbon.
-
Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the thiadiazole ring, and C-O stretching of the methoxy group.
Signaling Pathways and Biological Activity
Specific signaling pathways and detailed biological activities for this compound are not well-documented in the current scientific literature. However, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively studied and shown to exhibit a variety of biological activities, suggesting potential areas of investigation for this specific compound. These activities include:
-
Antimicrobial (antibacterial and antifungal) activity.
-
Anticancer activity against various cell lines.
-
Anti-inflammatory properties.
-
Anticonvulsant effects.
Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
Conclusion
This technical guide provides a foundational overview of this compound, a molecule of interest within the pharmacologically significant class of 1,3,4-thiadiazoles. While specific experimental data for this compound is limited, this guide outlines its chemical structure, predicted properties, a viable synthetic strategy, and appropriate characterization methods based on established chemical knowledge of related compounds. The information presented herein serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this and similar heterocyclic compounds. Further experimental investigation is necessary to fully characterize its physical properties and biological activity.
An In-depth Technical Guide on the Core Properties of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, solubility, and potential biological significance of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Physicochemical Properties and Solubility
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Solvent Examples | Solubility | Notes |
| Polar Protic | Ethanol | Soluble upon heating | The compound can be recrystallized from ethanol, indicating solubility at elevated temperatures and lower solubility at room temperature. |
| Water | Likely poorly soluble | Aromatic substitution on thiadiazole rings generally decreases aqueous solubility. | |
| Polar Aprotic | Dimethylformamide (DMF) | Likely soluble | Often used as a solvent for reactions involving thiadiazole derivatives. |
| Acetone | Moderately soluble | Used in solvent systems for thin-layer chromatography. | |
| Nonpolar/Weakly Polar | Chloroform | Soluble | Used as an eluent in column chromatography for purification of related compounds.[1] |
| Ethyl Acetate | Moderately soluble | Used in combination with chloroform for chromatographic purification.[1] | |
| n-Hexane | Likely poorly soluble | Often used as an anti-solvent or for washing to remove nonpolar impurities. |
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented in the scientific literature. A common and effective method involves the cyclization of a thiosemicarbazide derivative.
Synthesis of this compound[2]
This synthesis is achieved by reacting 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a strong acid, such as sulfuric acid.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
To a flask, add 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Carefully add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the reaction mixture at 60-70°C for 8 hours.
-
After cooling to room temperature, pour the mixture onto crushed ice.
-
Neutralize the solution with an ammonia solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
For researchers wishing to obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Incubation: Add an excess amount of this compound to a vial containing a known volume of the PBS buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a syringe filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water mixture). Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in µg/mL or µM).
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antileishmanial properties. While the specific signaling pathways for this compound are not extensively characterized, studies on structurally related compounds provide insights into potential mechanisms of action.
For instance, a related compound, 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole, has been shown to exert antidepressant-like effects through the modulation of serotonergic and nitric oxide pathways, as well as by inhibiting monoamine oxidase A (MAO-A).[4] This suggests that compounds containing the 4-methoxyphenyl moiety linked to a thiadiazole core may interact with key neurological targets.
The anticancer activity of many 1,3,4-thiadiazole derivatives has been linked to the induction of apoptosis. This often involves the modulation of key signaling proteins such as caspases.
Hypothesized Signaling Pathway:
The following diagram illustrates a potential mechanism of action for a 1,3,4-thiadiazole derivative, based on published data for related compounds.
Caption: Potential signaling pathways modulated by 1,3,4-thiadiazole derivatives.
This guide provides foundational information for researchers working with this compound. Further experimental investigation is necessary to fully elucidate its solubility profile and specific biological mechanisms of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Nomenclature
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in drug discovery due to its favorable physicochemical properties and its ability to act as a bioisostere for other aromatic systems. Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2]
The subject of this guide, 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine , is a specific derivative that incorporates a 4-methoxybenzyl group at the 5-position and an amine group at the 2-position. This substitution pattern makes it a versatile intermediate for further chemical elaboration. Notably, it serves as a crucial starting material for the synthesis of fused heterocyclic systems, such as imidazo[2,1-b][3][4][5]thiadiazoles, which have shown promise as potent anticancer agents.
Nomenclature and CAS Number: It is important to distinguish this compound from its close analog, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS Number: 1014-25-1).[6][7][8][9] The key structural difference is the presence of a methylene (-CH2-) linker between the phenyl ring and the thiadiazole core in the "benzyl" derivative, which is absent in the "phenyl" analog. This guide focuses exclusively on the benzyl-containing compound. To date, a dedicated CAS number for this compound has not been assigned in major chemical databases.
Physicochemical and Computed Properties
While experimental data for this compound is scarce, its fundamental properties can be predicted. The table below summarizes its key molecular identifiers and computed properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃OS | (Calculated) |
| Molecular Weight | 221.28 g/mol | (Calculated) |
| IUPAC Name | This compound | - |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)N | (Calculated) |
| InChIKey | YWMRQKFJVOJTEP-UHFFFAOYSA-N | (Calculated) |
| LogP (Predicted) | 1.9 - 2.5 | (Software Prediction) |
| Hydrogen Bond Donors | 1 (from -NH₂) | (Calculated) |
| Hydrogen Bond Acceptors | 4 (2x N, 1x O, 1x S) | (Calculated) |
Synthesis Protocol
The synthesis of this compound is achieved through the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide. This is a common and effective method for creating the 2-amino-5-substituted-1,3,4-thiadiazole core.[2][4][10]
Reaction Principle
The reaction involves the condensation of the carbonyl group of 4-methoxyphenylacetic acid with the hydrazine moiety of thiosemicarbazide, followed by an intramolecular cyclization and dehydration, promoted by a strong acid like sulfuric acid, to form the stable 1,3,4-thiadiazole ring.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for similar compounds.
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonia solution (e.g., 25% aq.)
-
Crushed Ice
-
Distilled Water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
-
Addition of Reactants: To the cooled sulfuric acid, add thiosemicarbazide (1.0 eq) portion-wise with continuous stirring, ensuring the temperature does not rise significantly. Once fully dissolved, add 4-methoxyphenylacetic acid (1.0 eq) in small portions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60–70°C and maintain this temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over a beaker of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by slowly adding an aqueous ammonia solution until the pH becomes alkaline (pH 8-9). This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven to obtain this compound as a solid.
Visualization of Synthesis and Biological Application
Synthesis Workflow
The synthesis follows a straightforward cyclocondensation reaction pathway.
Caption: Synthesis of the target compound via acid-catalyzed cyclocondensation.
Role in Anticancer Drug Development
This compound is a key intermediate for synthesizing more complex fused heterocycles. For instance, reaction with α-bromoketones yields imidazo[2,1-b][3][4][5]thiadiazole derivatives, which have been investigated for their antileukemic activity.[3][11][12][13][14] Some of these derivatives have shown potent cytotoxic effects against various cancer cell lines, and docking studies suggest they may act by inhibiting key signaling kinases like the Transforming Growth Factor-Beta (TGF-β) type I receptor.[5][15][16][17][18]
Caption: Pathway from intermediate to a biologically active kinase inhibitor.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. Expected spectral data based on its structure and data from analogous compounds are as follows:
-
FT-IR (Infrared Spectroscopy):
-
N-H stretching: Two characteristic bands for the primary amine (-NH₂) in the region of 3100–3300 cm⁻¹.
-
C-H stretching (aromatic): Peaks around 3000–3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks for the benzyl -CH₂- and methoxy -CH₃ groups around 2850–2960 cm⁻¹.
-
C=N stretching: A strong absorption for the thiadiazole ring C=N bond around 1600–1650 cm⁻¹.
-
C-O stretching: A strong band for the methoxy ether linkage around 1250 cm⁻¹.
-
-
¹H-NMR (Proton Nuclear Magnetic Resonance):
-
-OCH₃ (methoxy protons): A singlet at approximately δ 3.8 ppm (3H).
-
-CH₂- (benzyl protons): A singlet at approximately δ 4.0–4.3 ppm (2H).[19]
-
-NH₂ (amine protons): A broad singlet, typically around δ 7.2–7.5 ppm (2H), which is exchangeable with D₂O.
-
Aromatic protons: Two doublets for the AA'BB' system of the 1,4-disubstituted benzene ring, typically one doublet around δ 6.9 ppm and another around δ 7.2 ppm (4H total).[19]
-
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-OCH₃: A signal around δ 55 ppm.
-
-CH₂-: A signal for the benzyl carbon around δ 35-40 ppm.
-
Aromatic Carbons: Signals between δ 114–160 ppm, including the carbon attached to the oxygen (C-O) at the higher end of this range.
-
Thiadiazole Carbons: Two distinct signals in the downfield region, typically δ 150–170 ppm, for C2 (attached to -NH₂) and C5 (attached to the benzyl group).[20]
-
-
Mass Spectrometry (MS):
-
The ESI-MS spectrum should show a prominent protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 222.28).
-
Conclusion
This compound is a valuable and versatile chemical intermediate. While not a commercial product itself, its straightforward synthesis provides access to a scaffold that is central to the development of advanced heterocyclic compounds with significant therapeutic potential. Its primary documented application as a precursor for imidazo[2,1-b][3][4][5]thiadiazole-based anticancer agents highlights its importance in modern medicinal chemistry. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in drug discovery and development programs.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole - CAS:1014-25-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGF-β Signaling Pathway: Mechanism, Receptors & Role in Cancer Biology - Creative Biolabs [creativebiolabs.net]
- 16. dovepress.com [dovepress.com]
- 17. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
A Technical Guide to the Biological Activity of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for imparting a wide spectrum of biological activities to its derivatives. This technical guide focuses on the synthesis and biological profile of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine, a key intermediate for the development of novel therapeutic agents. While direct biological activity data for this core compound is limited in publicly available literature, this document provides a comprehensive overview of the synthesis of this key molecule and the extensively studied biological activities of its derivatives. This guide summarizes the significant antimicrobial and anticancer properties exhibited by compounds derived from this scaffold, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes with diagrams to facilitate further research and development in this promising area.
Synthesis of this compound
The primary and most widely cited method for the synthesis of this compound involves the cyclization of 4-methoxyphenylacetic acid with thiosemicarbazide.[1] This reaction is typically facilitated by a dehydrating agent, such as concentrated sulfuric acid.
Experimental Protocol: Synthesis
A mixture of 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is carefully added to concentrated sulfuric acid.[1] The reaction mixture is heated, typically between 60-70°C, for several hours.[1] Upon completion, the reaction mixture is cooled and neutralized with a base, such as an ammonia solution, to precipitate the crude product.[1] The resulting solid is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Biological Activities of Derivatives
The core structure of this compound serves as a versatile building block for the synthesis of a multitude of derivatives with significant biological activities. The primary areas of investigation have been in the development of novel anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these derivatives is believed to be the induction of apoptosis.[1]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate | HeLa (Cervical Carcinoma) | 0.78 | [4] |
| CEM (T-lymphocyte) | 0.79 | [4] | |
| L1210 (Murine Leukemia) | 1.6 | [4] | |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde | CEM (T-lymphocyte) | 0.94 | [4] |
| L1210 (Murine Leukemia) | 1.1 | [4] | |
| HeLa (Cervical Carcinoma) | 1.3 | [4] | |
| 2-(4-methoxybenzyl)-6-(coumarin-3-yl)imidazo[2,1-b][1][2][3]thiadiazole | CEM (T-lymphocyte) | 5 | [4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 1.5 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
References
- 1. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This document is intended to serve as a practical resource for professionals engaged in the discovery and development of novel therapeutic agents.
Core Synthesis Strategy
The principal synthetic route to this compound involves the acid-catalyzed cyclization of a thiosemicarbazide precursor. This common and efficient method begins with the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form the intermediate N-(aminothioxomethyl)-2-(4-methoxyphenyl)acetamide (also known as 1-(2-(4-methoxyphenyl)acetyl)thiosemicarbazide). Subsequent intramolecular cyclodehydration, typically mediated by a strong acid such as concentrated sulfuric acid, yields the desired 2-amino-5-(4-methoxybenzyl)-1,3,4-thiadiazole.
The general synthetic workflow is depicted below:
Detailed Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of the core compound, this compound.
Synthesis of this compound[3]
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ammonia solution
-
Ethanol
Procedure:
-
A mixture of 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is carefully added to concentrated sulfuric acid.
-
The reaction mixture is heated to 60-70°C for 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The acidic solution is then neutralized by the dropwise addition of a concentrated ammonia solution until a precipitate is formed.
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The biological activity is often attributed to the ability of the 1,3,4-thiadiazole ring to act as a hydrogen bond acceptor and its electron-donating properties.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The 4-methoxyphenyl group, in particular, has been associated with potent anticancer activity in some series.[3] The mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][4][5][6]thiadiazol-5-yl thiocyanate | L1210 (Murine leukemia) | 0.79 | [7] |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][4][5][6]thiadiazol-5-yl thiocyanate | CEM (Human T-lymphocyte) | 1.6 | [7] |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][4][5][6]thiadiazol-5-yl thiocyanate | HeLa (Human cervix carcinoma) | 1.2 | [7] |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][4][5][6]thiadiazole-5-carbaldehyde | L1210 (Murine leukemia) | 1.1 | [7] |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][4][5][6]thiadiazole-5-carbaldehyde | CEM (Human T-lymphocyte) | 1.3 | [7] |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][4][5][6]thiadiazole-5-carbaldehyde | HeLa (Human cervix carcinoma) | 1.5 | [7] |
| Honokiol derivative with 1,3,4-thiadiazole (8a) | A549 (Lung), HCT116 (Colon), MDA-MB-231 (Breast) | 1.62 - 4.61 | [8] |
| 2,3-dihydro-1,3,4-thiadiazole derivative (11a) | MCF-7 (Breast) | 9.49 | [4] |
| 2,3-dihydro-1,3,4-thiadiazole derivative (11a) | HepG-2 (Liver) | 12.89 | [4] |
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a key feature in many compounds with antimicrobial properties. The data below summarizes the minimum inhibitory concentrations (MIC) for some derivatives against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | [9] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | [9] |
| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 800 | [9] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (general) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | 20 - >100 | [10] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (general) | Aspergillus niger, Candida albicans | 20 - >100 | [10] |
Signaling Pathways in Cancer
A significant body of research indicates that 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating critical signaling pathways. Two of the most prominent pathways implicated are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Several 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to the induction of autophagy and apoptosis in cancer cells.[8][11]
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4][6][12] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and several 1,3,4-thiadiazole derivatives have been identified as potent VEGFR-2 inhibitors.[4][6][13]
Conclusion
This technical guide has outlined the synthesis and biological significance of this compound derivatives. The straightforward and efficient synthetic protocol, coupled with the potent and diverse biological activities, underscores the value of this scaffold in medicinal chemistry and drug discovery. The provided data and pathway diagrams offer a solid foundation for researchers to further explore and optimize these compounds as potential therapeutic agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mdpi.com [mdpi.com]
- 12. 1,3,4‐Thiadiazole Derivatives as VEGFR‐2 Inhibitors and Its Molecular Insight for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Unraveling the Molecular Pathways of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. While direct and extensive research on the specific molecular interactions of this compound is not yet prevalent in publicly accessible literature, this document synthesizes information from studies on structurally related 2-amino-1,3,4-thiadiazole derivatives to infer its probable biological activities and molecular targets. This guide covers the broad pharmacological landscape of the 1,3,4-thiadiazole scaffold, details common experimental protocols for mechanism of action studies, and presents potential signaling pathways and experimental workflows through structured diagrams.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse and significant biological activities.[1] Derivatives incorporating this five-membered ring system have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and diuretic effects.[1][2] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents.[3][4][5] The compound this compound combines this active scaffold with a 4-methoxybenzyl group, a substituent known to influence ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]
While this compound has been synthesized and utilized as a precursor for creating more complex imidazo[2,1-b][1][2][4]thiadiazole derivatives with antileukemic potential, its own mechanism of action is not yet fully elucidated.[8] This guide will, therefore, focus on the established activities of its core structure to build a scientifically grounded hypothesis of its function.
Inferred Biological Activities of this compound
Based on the extensive research into 2-amino-1,3,4-thiadiazole derivatives, several biological activities can be postulated for this compound.
Antimicrobial and Antifungal Activity
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone for the development of potent antimicrobial agents, with many derivatives showing significant activity against a range of bacteria and fungi.[3][5] This activity is often attributed to the interference with essential microbial metabolic pathways.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been reported to possess in vitro and in vivo antitumor properties.[9][10] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases or interference with DNA replication processes.[1][10] Derivatives of this compound have been investigated for their antileukemic activity, with docking studies suggesting that the subsequent, more complex molecules may bind to the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain.[8]
Anti-inflammatory and Analgesic Activity
Compounds containing the 2-amino-1,3,4-thiadiazole structure have demonstrated anti-inflammatory and analgesic properties.[2] These effects are often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Antiviral Activity
The 2-amino-1,3,4-thiadiazole moiety is also a promising scaffold for the development of antiviral agents, with reported activity against various viral strains.[4] Some derivatives have shown potential to inhibit viral enzymes like polymerases.[4]
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes representative data for other 1,3,4-thiadiazole derivatives to provide a comparative context for potential potency.
| Compound Class | Activity | Target/Assay | Measurement | Value | Reference |
| 2-Amino-1,3,4-thiadiazole Derivatives | Anti-HIV-1 | HIV-1 Reverse Transcriptase | IC₅₀ | 7.50–20.83 µM | [4] |
| Imidazo[2,1-b][1][2][4]thiadiazole Derivative (from title compound) | Cytotoxicity | CEM cells (Leukemia) | IC₅₀ | 5 µM | [8] |
| Imidazo[2,1-b][1][2][4]thiadiazole-thiocyanate Derivatives | Cytotoxicity | Various Leukemia Cell Lines | IC₅₀ | 0.78–100 µM | [8] |
| 5-(nitroheteroaryl)-1,3,4-thiadiazols | Antileishmanial | Leishmania major promastigotes | IC₅₀ | >12 µM (for some derivatives) | [11] |
Postulated Mechanisms of Action and Signaling Pathways
Given the broad bioactivity of the 1,3,4-thiadiazole class, this compound could act on several molecular targets.
Enzyme Inhibition
A primary mechanism for 1,3,4-thiadiazole derivatives is the inhibition of various enzymes.[1]
-
Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole ring is a known zinc-binding motif, making it a potent inhibitor of carbonic anhydrases, which are involved in processes like diuresis and intraocular pressure regulation.
-
Kinase Inhibition: As suggested by studies on its derivatives, the compound could potentially inhibit protein kinases, such as TGF-β receptor kinase, which are crucial regulators of cell growth, differentiation, and apoptosis.[8]
-
Monoamine Oxidase (MAO) Inhibition: Some thiadiazole derivatives with a methoxyphenyl group have shown potential for MAO-A inhibition, suggesting a possible role in antidepressant-like actions.[12]
Caption: Potential enzyme inhibition pathways for this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action, a structured experimental approach is required.
Target Identification and Validation
-
Broad-Panel Kinase Screening: Assay the compound against a large panel of recombinant kinases to identify potential targets.
-
Enzyme Inhibition Assays: Conduct in vitro assays for specific enzymes like carbonic anhydrase, COX, and MAO. Determine IC₅₀ values.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement within intact cells by measuring changes in protein thermal stability upon compound binding.
Cellular and Phenotypic Assays
-
Cytotoxicity Assays: Determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines (e.g., using MTT or CellTiter-Glo assays).
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or caspase activation assays (e.g., Caspase-3/7 activity) to confirm the induction of apoptosis.[9]
-
Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
In Vivo Studies
-
Xenograft Models: For anticancer activity, evaluate the compound's ability to reduce tumor growth in animal models bearing human cancer cell xenografts.
-
Carrageenan-Induced Paw Edema: A standard in vivo model to assess anti-inflammatory activity in rodents.[2]
-
Forced Swim Test: A behavioral model in mice to evaluate potential antidepressant effects.[12]
Caption: A generalized experimental workflow for mechanism of action studies.
Conclusion
While the precise mechanism of action for this compound remains to be specifically investigated, its chemical structure strongly suggests a profile consistent with other biologically active 1,3,4-thiadiazole derivatives. The most probable mechanisms involve the inhibition of key enzymes such as protein kinases, carbonic anhydrases, or monoamine oxidases. The presence of the 4-methoxybenzyl group is likely to enhance its pharmacokinetic properties, making it an interesting candidate for further drug development. The experimental workflows outlined in this guide provide a clear roadmap for future research to fully characterize its molecular interactions and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.doc.gov [search.library.doc.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Disclaimer: Extensive literature searches did not yield specific in vitro studies, quantitative data, or detailed experimental protocols for the biological activities of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine itself. The available research primarily focuses on this compound as a key intermediate in the synthesis of more complex derivatives. The following application notes and protocols are therefore based on the general methodologies used to evaluate the biological activities of its derivatives and are provided as a representative guide for potential research applications.
Application Notes
This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities, suggesting that the parent compound may possess latent biological properties worthy of investigation. Based on the activities of its derivatives, potential in vitro applications for this compound could include:
-
Anticancer Research: Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] Investigations into the parent compound's antiproliferative and pro-apoptotic activity are therefore warranted.
-
Antimicrobial Discovery: The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. Studies on derivatives suggest potential antibacterial and antifungal properties.
-
Enzyme Inhibition Studies: The structural motifs present in this compound are found in various enzyme inhibitors. Screening against kinases, for example, could be a fruitful area of research.
General Experimental Protocols
The following are generalized protocols for key in vitro experiments that could be adapted to study the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
a. Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
a. Materials:
-
Human cancer cell lines
-
Culture medium, FBS, Penicillin-Streptomycin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
b. Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
a. Materials:
-
Human cancer cell lines
-
Culture medium, FBS, Penicillin-Streptomycin
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
b. Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Hypothetical Signaling Pathway
Based on studies of its derivatives, this compound could potentially induce apoptosis through the intrinsic pathway. A hypothetical signaling cascade is depicted below.
Hypothetical Apoptotic Pathway
Caption: A hypothetical intrinsic apoptosis pathway induced by the compound.
Quantitative Data Summary
As no quantitative data for the in vitro activities of this compound was found, a data table cannot be provided. Researchers are encouraged to perform the above-mentioned assays to generate this data. For context, some derivatives of this compound have shown IC50 values in the low micromolar range against various cancer cell lines.[1]
| Cell Line | Assay | IC50 (µM) | Reference |
| Data Not Available | |||
Table 1: Cytotoxicity Data. No data is available for the specified compound. This table is a template for generated data.
References
Application Notes and Protocols for 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4-thiadiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. The core structure of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine presents a valuable scaffold for the development of novel cytotoxic agents. This document provides detailed application notes on the cytotoxic evaluation of this compound, summarizing available data on related structures, and offers a comprehensive protocol for assessing its activity in a laboratory setting. While direct cytotoxic data for this compound is limited in publicly available literature, this compound frequently serves as a key intermediate in the synthesis of more complex thiadiazole derivatives with demonstrated anticancer efficacy. This document leverages data from these closely related analogs to provide insights into its potential cytotoxic profile and mechanisms of action.
Data Presentation: Cytotoxicity of Structurally Related Thiadiazole Derivatives
Due to the limited availability of direct cytotoxicity data for this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for structurally similar 1,3,4-thiadiazole derivatives. This information provides a valuable reference for anticipating the potential potency and cell line sensitivity of the target compound.
Table 1: Cytotoxicity of N-substituted 5-(aryl)-1,3,4-thiadiazol-2-amine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung) | - | - | - |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | Imatinib | 20 |
| 2-amido-1,3,4-thiadiazole with 4-methoxyphenyl substituent | SK-OV-3 (Ovarian) | 19.5 | - | - |
| 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines with methoxy substituent | MCF-7 (Breast) | GI50: 24.0 - 46.8 µg/mL | - | - |
Table 2: Cytotoxicity of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives Synthesized from this compound
| Derivative | Cell Line | IC50 (µM) |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate | L1210 (Murine Leukemia) | 0.79 - 1.6 |
| CEM (Human T-lymphocyte) | 0.79 - 1.6 | |
| HeLa (Cervix) | 0.79 - 1.6 | |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde | L1210 (Murine Leukemia) | 0.79 - 1.6 |
| CEM (Human T-lymphocyte) | 0.79 - 1.6 | |
| HeLa (Cervix) | 0.79 - 1.6 |
Experimental Protocols
A standard method for evaluating the cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Cytotoxicity Assay Protocol
1. Materials:
-
This compound (or derivative)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Potential Signaling Pathway: Induction of Apoptosis
Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria and the activation of caspases.
Caption: Potential apoptotic pathway induced by thiadiazole derivatives.
References
Application Notes and Protocols for the Antimicrobial Evaluation of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of biological activities, which is often attributed to their ability to modulate enzyme functions and disrupt key biochemical pathways in pathogens.[3][4] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a key pharmacophore in the development of novel antimicrobial agents. This document provides detailed application notes on the potential antimicrobial activity of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, based on data from structurally related compounds. Furthermore, it outlines comprehensive protocols for the synthesis and antimicrobial evaluation of this class of compounds.
Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles
A general and common method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. One established method is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[5][6]
An alternative one-pot synthesis can be achieved by reacting a carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE), which avoids the use of harsh reagents.[7] The general synthetic route is depicted below.
Caption: Generalized synthesis workflow for 5-substituted-2-amino-1,3,4-thiadiazoles.
Antimicrobial Activity of Structurally Related Compounds
Table 1: Minimum Inhibitory Concentration (MIC) of Related 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative 24b | Staphylococcus aureus | 128 | [8] |
| 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 1000 | [8] |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20-28 | [9] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 20-28 | [9] |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | Escherichia coli | 24-40 | [9] |
| Tris-1,3,4-thiadiazole derivative 26 | S. pneumoniae, B. subtilis, S. aureus | 8 - 31.25 | [9] |
| Tris-1,3,4-thiadiazole derivative 26 | P. aeruginosa, E. coli, K. pneumoniae | 8 - 31.25 | [9] |
Table 2: Zone of Inhibition of Related 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| Aromatic formazan of 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | Salmonella typhi | 500 µ g/disk | 15-19 | [9] |
| Aromatic formazan of 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | Escherichia coli | 500 µ g/disk | 15-19 | [9] |
| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Not Specified | 15-22 | [10] |
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for 1,3,4-thiadiazole derivatives is not fully elucidated but is believed to be multifactorial. The core scaffold can interact with various biological targets within microbial cells. The proposed mechanisms often involve the inhibition of essential enzymes or the disruption of cellular processes. The sulfur and nitrogen atoms of the thiadiazole ring are thought to play a crucial role in binding to the active sites of enzymes.
Caption: Proposed multifactorial mechanism of antimicrobial action for 1,3,4-thiadiazole derivatives.
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This protocol outlines the standardized method for determining the qualitative antimicrobial susceptibility of the test compound.[11][12][13]
Caption: Experimental workflow for the Agar Disk Diffusion Assay.
Materials:
-
Test compound (this compound)
-
Solvent (e.g., DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microbial strains (e.g., S. aureus, E. coli)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps, and pipettes
-
Incubator
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions.[12]
-
Disk Preparation and Application: Dissolve the test compound in a suitable solvent to achieve the desired concentration. Aseptically apply a known volume of the compound solution to sterile filter paper disks and allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[1]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the quantitative method to determine the lowest concentration of the test compound that inhibits visible microbial growth.[2][14][15]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Test compound
-
Solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test microbial strains
-
Sterile saline solution
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Plate Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[14]
Conclusion
While direct experimental data on the antimicrobial activity of this compound is currently lacking, the available information on structurally analogous compounds suggests that this molecule is a promising candidate for further investigation. The 1,3,4-thiadiazole core is a well-established pharmacophore in antimicrobial drug discovery. The protocols provided herein offer standardized methods for the synthesis and comprehensive evaluation of the antimicrobial potential of this and other related compounds. Further studies are warranted to determine the specific MIC values and spectrum of activity for this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. protocols.io [protocols.io]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]
- 11. asm.org [asm.org]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Anticancer Activity of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and Its Derivatives
Disclaimer: The following information primarily details the anticancer activities of various chemical derivatives of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. Direct and extensive studies on the specific anticancer properties of the parent compound, this compound, are limited in the reviewed scientific literature, where it is predominantly utilized as a key synthetic intermediate for the development of more complex molecules with potential therapeutic applications.
Introduction
This compound serves as a foundational scaffold in the synthesis of novel compounds with potential anticancer activity. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, suggesting its potential to interfere with DNA synthesis and other cellular processes crucial for cancer cell proliferation.[1] Research has focused on modifying this core structure to enhance cytotoxic effects against various cancer cell lines. These modifications often involve substitutions at the amino group or the thiadiazole ring, leading to a diverse range of derivatives with varying degrees of efficacy and mechanisms of action. This document summarizes the reported anticancer activities of key derivatives and provides protocols for their evaluation.
Data Presentation: In Vitro Cytotoxicity of Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of this compound against several human cancer cell lines.
Table 1: Cytotoxicity of Imidazo[2,1-b][2][3]thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM)[2] |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][2][3]thiadiazol-5-yl thiocyanate | L1210 (Murine Leukemia) | 0.79 |
| CEM (Human T-lymphocyte) | 1.2 | |
| HeLa (Human Cervix Carcinoma) | 1.6 | |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][2][3]thiadiazole-5-carbaldehyde | L1210 (Murine Leukemia) | 0.85 |
| CEM (Human T-lymphocyte) | 1.1 | |
| HeLa (Human Cervix Carcinoma) | 1.3 |
Table 2: Cytotoxicity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) Acetamide Derivatives
| Compound Name | Cell Line | IC50 (µM) |
| N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (3j) | MDA-MB-231 (Breast Cancer) | 10 ± 0.39 |
| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (3k) | MDA-MB-231 (Breast Cancer) | 11 ± 0.77 |
| N-(5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (3h) | MDA-MB-231 (Breast Cancer) | 11 ± 0.18 |
| N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (3l) | MDA-MB-231 (Breast Cancer) | 8 ± 0.69 |
| Imatinib (Reference Drug) | MDA-MB-231 (Breast Cancer) | 20 ± 0.69 |
Experimental Protocols
Synthesis of this compound (Intermediate)
This protocol describes the synthesis of the parent compound, which serves as a starting material for the active derivatives.
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Ammonia solution
-
Ethanol
Procedure:
-
A mixture of 4-methoxyphenylacetic acid and thiosemicarbazide is added to concentrated sulfuric acid.
-
The reaction mixture is heated at 60-70°C for 8 hours.
-
After cooling, the mixture is made alkaline with an ammonia solution.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.[2]
Synthesis workflow for the core compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 250 µg/mL) and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
General workflow for the MTT cytotoxicity assay.
Mechanism of Action and Signaling Pathways
While the precise mechanisms for all derivatives are not fully elucidated, studies on active compounds suggest the induction of apoptosis as a primary mode of anticancer activity.
Induction of Apoptosis
Certain imidazo[2,1-b][2][3]thiadiazole derivatives have been shown to induce apoptosis.[2] This process is characterized by specific morphological and biochemical hallmarks, including phosphatidylserine externalization and the activation of caspases.
-
Phosphatidylserine Externalization: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet, serving as an "eat me" signal for phagocytes. This can be detected using Annexin V staining.
-
Caspase-3 Activation: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death.
Potential Targeting of TGF-β Signaling
Molecular docking studies have suggested that some derivatives may bind to the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase (also known as ALK5).[2] The TGF-β signaling pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer progression and angiogenesis. Inhibition of ALK5 could therefore represent a potential mechanism for the anticancer effects of these compounds.
Proposed mechanism of action for active derivatives.
Conclusion
This compound is a valuable building block for the synthesis of novel anticancer agents. Its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, with mechanisms potentially involving the induction of apoptosis and inhibition of key signaling pathways like TGF-β. Further investigation and optimization of these derivatives could lead to the development of new and effective cancer therapies. Researchers are encouraged to use the protocols outlined in this document as a starting point for the evaluation of new compounds based on this promising chemical scaffold.
References
- 1. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine as a key intermediate in the development of novel therapeutic agents. The protocols outlined below are intended for use by qualified professionals in a laboratory setting.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The specific intermediate, this compound, serves as a versatile building block for the synthesis of more complex heterocyclic systems, including imidazo[2,1-b]thiadiazoles, which have demonstrated potent cytotoxic activity against various cancer cell lines. This document details the synthesis of the title intermediate and its subsequent conversion into biologically active derivatives, along with relevant quantitative data and pathway visualizations.
Data Presentation
Table 1: Synthesis of this compound and a Representative Derivative
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) |
| This compound | 4-Methoxyphenylacetic acid, Thiosemicarbazide | Concentrated H₂SO₄, 60-70°C, 8 h | Not specified in literature |
| 2-(4-methoxybenzyl)-6-(4-chlorophenyl)imidazo[2,1-b]thiadiazole | This compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one | Ethyl alcohol, Reflux, 12 h | Not specified in literature |
Table 2: In Vitro Cytotoxicity of Imidazo[2,1-b]thiadiazole Derivatives
| Compound | L1210 (Murine Leukemia) IC₅₀ (µM) | CEM (Human T-lymphocyte) IC₅₀ (µM) | HeLa (Human Cervix Carcinoma) IC₅₀ (µM) |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiadiazol-5-yl thiocyanate | 0.79 | 1.2 | 1.5 |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b]thiadiazole-5-carbaldehyde | 0.85 | 1.1 | 1.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonia solution
-
Ice
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a round-bottom flask, combine 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Carefully add concentrated sulfuric acid to the mixture with cooling and stirring.
-
Heat the reaction mixture at 60-70°C for 8 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of an ammonia solution until the product precipitates.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-(4-methoxybenzyl)-6-aryl-imidazo[2,1-b]thiadiazoles
Materials:
-
This compound
-
Appropriate 2-bromoacetophenone derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)
-
Ethyl alcohol
-
Aqueous sodium carbonate solution
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1 equivalent) in ethyl alcohol in a round-bottom flask.
-
Add the corresponding 2-bromoacetophenone derivative (1 equivalent) to the solution.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, neutralize the mixture with an aqueous sodium carbonate solution.
-
The resulting precipitate is the desired 2-(4-methoxybenzyl)-6-aryl-imidazo[2,1-b]thiadiazole.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent.
Protocol 3: General Procedure for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Appropriate aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Glacial Acetic Acid
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of ethanol or glacial acetic acid in a round-bottom flask.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid if using ethanol as the solvent.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Recrystallize from a suitable solvent to obtain the pure product.
Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by imidazo[2,1-b]thiadiazole derivatives.
Application Notes and Protocols for 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and its derivatives in drug design, with a focus on its anticancer and antimicrobial properties. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain it. This compound serves as a key intermediate and a pharmacologically active molecule itself, demonstrating potential in the development of novel therapeutic agents. Its derivatives have shown significant efficacy as anticancer and antimicrobial agents. Notably, certain derivatives have been identified as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, a key player in cancer progression.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| CAS Number | 30518-32-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF |
Biological Activities and Potential Applications
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of the TGF-β signaling pathway, which plays a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor progression and metastasis. By inhibiting the TGF-β type I receptor kinase (also known as ALK5), these compounds can block the downstream signaling cascade, potentially leading to the suppression of tumor growth, invasion, and metastasis.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in antimicrobial agents. This compound and its derivatives have shown activity against a range of bacterial and fungal strains. The presence of the methoxybenzyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.
Data Presentation: In Vitro Cytotoxicity
While specific IC₅₀ values for the parent compound, this compound, are not extensively reported in the public domain, the following table summarizes the potent activity of its closely related derivatives, highlighting the therapeutic potential of this chemical scaffold.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate | HeLa (Cervical Cancer) | 0.78 | [1] |
| CEM (T-lymphocyte Leukemia) | 0.79 | [1] | |
| L1210 (Murine Leukemia) | 1.6 | [1] | |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde | CEM (T-lymphocyte Leukemia) | 0.94 | [1] |
| L1210 (Murine Leukemia) | 1.1 | [1] | |
| HeLa (Cervical Cancer) | 1.3 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound via the cyclization of a thiosemicarbazide precursor.
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Ammonia solution (for neutralization)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-methoxyphenylacetic acid and thiosemicarbazide.
-
Slowly add concentrated sulfuric acid (or phosphorus oxychloride) dropwise to the mixture with constant stirring in an ice bath.
-
After the addition is complete, attach a reflux condenser and heat the mixture at 60-70°C for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of an ammonia solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Caption: Synthetic workflow for this compound.
In Vitro Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Broth Microdilution Protocol (MIC Determination)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in broth only), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
Proposed Signaling Pathway Inhibition
Derivatives of this compound have been suggested to inhibit the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling pathway and the potential point of inhibition.
Caption: Inhibition of the TGF-β signaling pathway by a thiadiazole derivative.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new anticancer and antimicrobial agents. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to unlock their full therapeutic potential. The inhibition of the TGF-β signaling pathway presents an exciting avenue for the development of targeted cancer therapies.
References
- 1. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The dramatic rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a key feature in various clinically used drugs.[3] Its derivatives, particularly the 2-amino-1,3,4-thiadiazoles, are of significant interest due to their potent and broad-spectrum biological activities and the synthetic tractability of the 2-amino group for further derivatization.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific derivative, 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine . While extensive data exists for the broader class of 2-amino-1,3,4-thiadiazoles, this specific molecule presents a compelling candidate for investigation. The presence of the 4-methoxybenzyl group is a common feature in bioactive molecules and is hypothesized to contribute to the compound's antimicrobial potential. For instance, a structurally related Schiff-base, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, has demonstrated notable antibacterial and anticancer activities.[7][8]
These application notes will detail the rationale behind the screening strategy, provide step-by-step protocols for essential in vitro assays, and offer insights into the interpretation of results. The methodologies described are based on established standards to ensure reproducibility and scientific rigor.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is crucial for accurate preparation of stock solutions and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃OS | Inferred from structure |
| Molecular Weight | 221.28 g/mol | Inferred from structure |
| Appearance | White to off-white crystalline solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. | General solubility for thiadiazole derivatives |
Note: Experimental verification of these properties is recommended upon synthesis or acquisition of the compound.
Experimental Workflow for Antimicrobial Screening
A logical and stepwise approach is critical for the efficient evaluation of a novel compound's antimicrobial potential. The following workflow outlines the key stages, from initial screening for activity to preliminary assessment of safety.
Caption: Experimental workflow for the antimicrobial screening of this compound.
Part 1: Primary Antimicrobial Screening
The initial phase aims to qualitatively assess the compound's ability to inhibit microbial growth. The agar disk diffusion method is a widely used, cost-effective, and reliable technique for this purpose.[9]
Protocol 1: Agar Disk Diffusion Assay
Principle: This method involves placing a sterile paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the disk. The diameter of this zone is proportional to the compound's antimicrobial activity and diffusion characteristics.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
-
Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (disks impregnated with DMSO)
-
Sterile swabs, forceps, and micropipettes
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
Disk Preparation and Placement:
-
Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
-
Aseptically apply a defined volume (e.g., 20 µL) of the test compound solution onto sterile paper disks to achieve the desired concentration per disk (e.g., 20 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plates. Ensure disks are pressed gently to adhere to the agar surface and are spaced sufficiently apart (at least 24 mm from center to center).
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm) using a caliper or ruler.
Data Interpretation: A zone of inhibition around the test compound disk indicates antimicrobial activity. The sensitivity of the microorganism to the compound is generally proportional to the size of the ZOI. Compare the ZOI of the test compound with that of the positive and negative controls.
Part 2: Quantitative Antimicrobial Analysis
Following the identification of antimicrobial activity in the primary screen, the next step is to quantify this activity by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted technique for this purpose.
Protocol 2: Broth Microdilution Assay for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium. Serial dilutions of the test compound are prepared in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added to each well. The plates are incubated, and the wells are then examined for visible signs of growth.
Materials:
-
This compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (prepared as in Protocol 1, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Sterility control (broth only) and growth control (broth + inoculum) wells
-
Multichannel micropipettes
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Compound Dilution:
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will create a range of concentrations.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no inoculum).
-
-
Inoculation: Add 50 µL of the standardized and diluted microbial inoculum to each well, except for the sterility control wells. This will bring the final volume in each well to 100 µL and dilute the compound concentrations to their final test values.
-
Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay (35-37°C for 18-24 hours for bacteria; 28-30°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure the optical density (e.g., at 600 nm).
Expected Results: The table below provides a hypothetical representation of expected MIC values based on the known activity of similar thiadiazole derivatives.
| Microorganism | Type | Expected MIC Range (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 128 | Ciprofloxacin: 0.5 - 2 |
| Bacillus subtilis | Gram-positive | 16 - 128 | Ciprofloxacin: 0.25 - 1 |
| Escherichia coli | Gram-negative | 64 - >256 | Ciprofloxacin: 0.015 - 0.12 |
| Pseudomonas aeruginosa | Gram-negative | 128 - >256 | Ciprofloxacin: 0.25 - 1 |
| Candida albicans | Fungus (Yeast) | 32 - 256 | Fluconazole: 0.25 - 2 |
| Aspergillus niger | Fungus (Mold) | 64 - >256 | Fluconazole: 8 - 32 |
Part 3: Preliminary Safety and Toxicity Assessment
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of a compound to mammalian cells. A high therapeutic index (a large difference between the toxic dose and the therapeutic dose) is desirable.
Protocol 3: In Vitro Hemolysis Assay
Principle: This assay evaluates the ability of a compound to lyse red blood cells (hemolysis), which is an indicator of membrane-damaging effects.[10] A suspension of red blood cells is incubated with various concentrations of the test compound. The amount of hemoglobin released into the supernatant due to cell lysis is quantified spectrophotometrically.[11]
Materials:
-
Freshly collected whole blood (e.g., human, sheep) with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Test compound dilutions in PBS (from a DMSO stock)
-
Positive control: Triton X-100 (e.g., 1% v/v in PBS)
-
Negative control: PBS (vehicle)
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Red Blood Cell (RBC) Preparation:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 5-10 volumes of cold, sterile PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
-
Assay Setup:
-
In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound dilutions.
-
Prepare positive control tubes (100 µL RBC suspension + 100 µL Triton X-100) and negative control tubes (100 µL RBC suspension + 100 µL PBS).
-
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Data Interpretation: The HC₅₀ value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the compound concentration. A higher HC₅₀ value indicates lower hemolytic activity.
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT/XTT)
Principle: The MTT and XTT assays are colorimetric methods used to assess cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[12]
Materials:
-
Mammalian cell line (e.g., HEK293, Vero, or a relevant human cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dilutions in culture medium
-
MTT or XTT reagent kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in the CO₂ incubator.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for untreated cells (vehicle control) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Measurement: Measure the absorbance of the formazan product at the recommended wavelength (usually 450-500 nm, with a reference wavelength of ~650 nm).
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
Data Interpretation: Plot the percentage of cell viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%). A higher CC₅₀ value indicates lower cytotoxicity.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires specific investigation, compounds of this class are known to interfere with various essential microbial processes. The thiadiazole ring can act as a hydrogen bond acceptor and a two-electron donor system, facilitating interactions with biological targets.
Caption: Plausible antimicrobial mechanisms of action for 1,3,4-thiadiazole derivatives.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound. Based on the promising activity of related compounds, there is a strong scientific rationale for this investigation.[4][8][9] A favorable outcome from these screens, indicated by low MIC values against a range of pathogens and high HC₅₀/CC₅₀ values, would justify advancing the compound to more complex studies. These could include time-kill kinetic assays, resistance development studies, and eventually, in vivo efficacy models. The multifaceted nature of the 1,3,4-thiadiazole scaffold continues to make it a highly attractive starting point for the development of the next generation of antimicrobial agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Anticancer Effects of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the anticancer properties of the compound 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. The described methodologies cover initial cytotoxicity screening, investigation of the mechanism of cell death, and analysis of cell cycle alterations. Furthermore, a protocol for an in vivo xenograft model is provided to assess preclinical efficacy.
Derivatives of 1,3,4-thiadiazole have shown promise as anticancer agents in numerous studies.[1][2][3][4] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), interference with the cell cycle, and inhibition of key signaling pathways involved in cancer progression.[1][5][6] The mesoionic character of the 1,3,4-thiadiazole ring may allow for efficient crossing of cellular membranes, enhancing interaction with biological targets.[3][7] The protocols outlined below are designed to systematically investigate these potential anticancer effects.
I. In Vitro Anticancer Activity Assessment
A series of in vitro assays are essential to determine the cytotoxic and mechanistic effects of this compound on cancer cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Experimental Protocol:
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in appropriate complete growth medium.
-
Harvest cells in the exponential growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[9]
-
Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.180 | 0.070 | 94.4 |
| 1 | 0.950 | 0.065 | 76.0 |
| 10 | 0.625 | 0.050 | 50.0 |
| 50 | 0.310 | 0.040 | 24.8 |
| 100 | 0.150 | 0.025 | 12.0 |
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[13][14]
Experimental Protocol:
-
Cell Treatment:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Four populations can be distinguished:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95.2 | 2.1 | 2.7 |
| IC50 Concentration | 60.5 | 25.3 | 14.2 |
| 2x IC50 Concentration | 35.8 | 40.1 | 24.1 |
Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content of the cells is proportional to the PI fluorescence intensity.
-
The data is displayed as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Data Presentation:
| Treatment | Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 24 | 60.1 | 25.4 | 14.5 |
| IC50 | 24 | 58.9 | 23.8 | 17.3 |
| Control | 48 | 59.5 | 26.1 | 14.4 |
| IC50 | 48 | 45.2 | 20.5 | 34.3 |
II. In Vivo Anticancer Efficacy Assessment (Xenograft Model)
To evaluate the anticancer activity of this compound in a living organism, a subcutaneous xenograft model using immunocompromised mice is recommended.[19][20]
Experimental Protocol:
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., a cell line that showed high sensitivity in vitro) during their exponential growth phase.
-
Prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.[21]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 4-6 week old female athymic nude mice.[19][21]
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group should receive the vehicle.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[19]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.[19]
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size, or if significant toxicity is observed.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Data Presentation:
Table 1: Effect on Tumor Volume
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) |
| Vehicle Control | 120 ± 15 | 250 ± 30 | 550 ± 60 | 1100 ± 120 |
| Compound (10 mg/kg) | 122 ± 18 | 200 ± 25 | 350 ± 40 | 600 ± 70 |
| Compound (25 mg/kg) | 118 ± 16 | 150 ± 20 | 200 ± 28 | 300 ± 45 |
Table 2: Effect on Tumor Weight and Body Weight
| Treatment Group | Final Tumor Weight (g) | Initial Body Weight (g) | Final Body Weight (g) | % Body Weight Change |
| Vehicle Control | 1.1 ± 0.2 | 20.1 ± 1.0 | 22.5 ± 1.2 | +11.9 |
| Compound (10 mg/kg) | 0.6 ± 0.1 | 20.3 ± 0.9 | 21.8 ± 1.1 | +7.4 |
| Compound (25 mg/kg) | 0.3 ± 0.08 | 19.9 ± 1.1 | 20.5 ± 1.3 | +3.0 |
III. Visual Representations
Caption: Experimental workflow for anticancer drug testing.
Caption: Hypothetical signaling pathways affected by the compound.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is present in several approved drugs. This structural feature allows derivatives of this compound to interact with various biological targets, leading to a broad spectrum of pharmacological activities. This document provides detailed application notes on its synthesis and biological activities, along with specific protocols for its evaluation, primarily focusing on its potential in anticancer and antimicrobial research.
Synthesis of this compound
The synthesis of the title compound is a straightforward process involving the cyclization of a carboxylic acid and thiosemicarbazide.[1]
Experimental Protocol: Synthesis
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonia solution (NH₄OH)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
-
pH paper or meter
Procedure:
-
In a round-bottom flask, combine 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Slowly add concentrated sulfuric acid to the mixture with constant stirring. An exothermic reaction will occur.
-
Heat the reaction mixture at 60-70°C for 8 hours with continuous stirring.[1]
-
After 8 hours, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding ammonia solution until the pH is alkaline.
-
The precipitate of this compound will form.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
-
Dry the purified crystals in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).
Synthesis workflow for this compound.
Anticancer Applications
Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these derivatives is believed to be the induction of apoptosis through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative derivatives of this compound.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HeLa (Cervical Cancer) | 1.6 | [2] |
| Derivative 1 | CEM (T-cell Leukemia) | 0.79 | [2] |
| Derivative 1 | L1210 (Murine Leukemia) | 0.78 | [2] |
| Derivative 2 | HeLa (Cervical Cancer) | 1.3 | [2] |
| Derivative 2 | CEM (T-cell Leukemia) | 0.94 | [2] |
| Derivative 2 | L1210 (Murine Leukemia) | 1.1 | [2] |
| Derivative 3 | CEM (T-cell Leukemia) | 5.0 | [1] |
Note: Derivative 1 is 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][3][4][5]thiadiazol-5-yl thiocyanate and Derivative 2 is 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][3][4][5]thiadiazole-5-carbaldehyde. Derivative 3 is a 2-(4-methoxybenzyl)imidazo[2,1-b][3][4][5]thiadiazole derivative with a coumarin-3-yl moiety at the C6 position.[1][2]
TGF-β Signaling Pathway Inhibition
The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[6] In many cancers, this pathway is dysregulated. Small molecule inhibitors that target the TGF-β type I receptor kinase (TGFβR1) can block the downstream signaling cascade, leading to an anti-tumor effect.[4] Docking studies have suggested that derivatives of this compound can bind to the active site of TGFβR1.[2]
Inhibition of the TGF-β signaling pathway by a thiadiazole derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for the evaluation of this compound derivatives against cancer cell lines such as HeLa, CEM, and L1210.
Materials:
-
Cancer cell lines (e.g., HeLa, CEM, L1210)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Applications
Thiadiazole derivatives are known to possess a wide range of antimicrobial activities. While specific data for this compound is limited, its derivatives and other 1,3,4-thiadiazoles have shown activity against various bacterial and fungal strains.[3][4]
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)
This protocol provides a general method for screening the antimicrobial activity of this compound and its derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Media and Plates:
-
Prepare and sterilize the appropriate agar medium.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Prepare a fresh inoculum of the test microorganism in sterile saline or broth, adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Compound Application:
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.
-
Place standard antibiotic/antifungal discs on the plates as positive controls.
-
Add the solvent (e.g., DMSO) to one well as a negative control.
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 24 hours.
-
Incubate the fungal plates at 25-28°C for 48-72 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each well and disc.
-
Compare the zone of inhibition of the test compound with that of the standard drug. A larger zone of inhibition indicates greater antimicrobial activity.
-
Workflow for antimicrobial screening using the agar well diffusion method.
Conclusion
This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its derivatives have shown promising anticancer and antimicrobial activities. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound and its analogs for various medicinal chemistry applications. Further structure-activity relationship (SAR) studies are warranted to optimize the biological activity and pharmacokinetic properties of this class of compounds.
References
- 1. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Development of Novel Compounds from 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel compounds derived from the versatile scaffold, 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine. This document outlines detailed protocols for the synthesis of Schiff bases and imidazo[2,1-b][1][2][3]thiadiazole derivatives, as well as standardized assays for assessing their antimicrobial and anticancer activities.
Synthesis of Novel Derivatives
The 2-amino group of this compound serves as a versatile handle for synthetic modifications, allowing for the generation of a diverse library of compounds. Two common and effective derivatization strategies are the formation of Schiff bases and the construction of fused imidazo[2,1-b][1][2][3]thiadiazole systems.
General Synthesis of Schiff Bases
Schiff bases are synthesized via the condensation reaction between the primary amine of the parent compound and various aromatic aldehydes.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or glacial acetic acid.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst if the reaction is conducted in ethanol.
-
Reflux: Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and dimethylformamide) to afford the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
General Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles
The fused imidazo[2,1-b][1][2][3]thiadiazole ring system can be constructed by reacting the parent aminothiadiazole with α-haloketones.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Addition of α-Haloketone: Add the appropriate α-haloketone (e.g., phenacyl bromide or a substituted analog) (1 equivalent) to the solution.
-
Reflux: Reflux the reaction mixture for 12-18 hours. The reaction progress can be monitored by TLC.
-
Isolation of Intermediate: Upon cooling, the hydrobromide salt of the intermediate often precipitates. Collect this solid by filtration.
-
Neutralization: Suspend the hydrobromide salt in water and neutralize with an aqueous solution of sodium carbonate or ammonia until the solution is alkaline.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure imidazo[2,1-b][1][2][3]thiadiazole derivative.
-
Characterization: Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Evaluation
The synthesized derivatives can be screened for a variety of biological activities. Standard protocols for assessing antimicrobial and anticancer effects are provided below.
Antimicrobial Activity Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial properties of novel compounds.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test bacteria or fungi in sterile saline or broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer (6-8 mm in diameter) to create uniform wells in the agar.
-
Compound Application: Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone is indicative of the antimicrobial activity.
-
MIC Determination (Optional): For active compounds, the Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method to quantify the lowest concentration that inhibits visible microbial growth.
Data Presentation:
| Compound ID | Test Microorganism | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) |
| Example-1 | Staphylococcus aureus | Gram-positive | User Data | User Data |
| Example-2 | Escherichia coli | Gram-negative | User Data | User Data |
| Ciprofloxacin | S. aureus & E. coli | - | User Data | User Data |
| DMSO | S. aureus & E. coli | - | 0 | - |
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary for Anticancer Activity:
| Compound ID | Target Cell Line | IC₅₀ (µM)[4] |
| Derivative 5h | CEM | 5.0[4] |
| Derivative 6d | L1210, CEM, HeLa | 13-46[4] |
| Derivative 6e | L1210, CEM, HeLa | 13-46[4] |
| Derivative 7g | L1210, CEM, HeLa | 0.79-1.6[4] |
| Derivative 8b | L1210, CEM, HeLa | 0.79-1.6[4] |
Note: The above data is for imidazo[2,1-b][1][2][3]thiadiazole derivatives of this compound.
Potential Mechanism of Action: Anticancer Activity
Derivatives of 1,3,4-thiadiazole have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. One of the key pathways involved is the activation of caspases, which are proteases that play essential roles in programmed cell death.
The information and protocols provided in these application notes are intended to serve as a guide for the development and evaluation of novel compounds based on the this compound scaffold. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and objectives.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine as a Versatile Scaffold for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific scaffold, 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine, serves as a crucial starting material for the synthesis of diverse bioactive molecules. Its structural features, particularly the reactive 2-amino group and the 4-methoxybenzyl substituent, provide a foundation for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this scaffold and its derivatization into potent anticancer agents, specifically focusing on imidazo[2,1-b][1][2][3]thiadiazole derivatives.
Data Presentation: Anticancer Activity of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 6-aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole derivatives synthesized from the title scaffold. These compounds were evaluated against murine leukemia (L1210), human T-lymphocyte (CEM), and human cervix carcinoma (HeLa) cell lines.[1]
| Compound ID | R Group (at C6) | Modification (at C5) | IC50 (µM) vs. L1210 | IC50 (µM) vs. CEM | IC50 (µM) vs. HeLa |
| 5h | 2-oxo-2H-chromen-3-yl | - | >100 | 5 | >100 |
| 7a | Phenyl | Thiocyanate | 25 | 20 | 25 |
| 7b | 4-Chlorophenyl | Thiocyanate | 12.5 | 12.5 | 12.5 |
| 7c | 4-Bromophenyl | Thiocyanate | 12.5 | 12.5 | 12.5 |
| 7d | 4-Nitrophenyl | Thiocyanate | 6.25 | 6.25 | 6.25 |
| 7e | 4-Methoxyphenyl | Thiocyanate | 100 | 100 | 100 |
| 7g | 2-oxo-2H-chromen-3-yl | Thiocyanate | 1.6 | 0.79 | 0.78 |
| 8a | Phenyl | Formyl | 6.25 | 6.25 | 6.25 |
| 8b | 4-Chlorophenyl | Formyl | 1.3 | 0.94 | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Scaffold)
This protocol describes the synthesis of the core scaffold from 4-methoxyphenylacetic acid and thiosemicarbazide.[1]
Materials:
-
4-Methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric acid
-
Ammonia solution
-
Ice
Procedure:
-
To a beaker, add 4-methoxyphenylacetic acid and thiosemicarbazide.
-
Cool the beaker in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring.
-
After the addition of sulfuric acid, transfer the reaction mixture to a water bath and heat at 60-70°C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by adding ammonia solution until it becomes alkaline.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
Protocol 2: Synthesis of 6-Aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazoles
This protocol details the synthesis of the fused heterocyclic system by reacting the scaffold with various α-bromoketones.[1]
Materials:
-
This compound (from Protocol 1)
-
Substituted 2-bromoacetophenones (α-bromoketones)
-
Ethyl alcohol
-
Aqueous sodium carbonate solution
Procedure:
-
Dissolve this compound in ethyl alcohol.
-
To this solution, add the respective substituted 2-bromoacetophenone.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an aqueous sodium carbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent to yield the desired 6-aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole.
Protocol 3: Synthesis of 5-Thiocyanato-imidazo[2,1-b][1][2][3]thiadiazole Derivatives
This protocol describes the introduction of a thiocyanate group at the C5 position of the imidazo[2,1-b][1][2][3]thiadiazole ring system.[1]
Materials:
-
6-Aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole (from Protocol 2)
-
Potassium thiocyanate
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve the 6-aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole in glacial acetic acid.
-
To this solution, add potassium thiocyanate.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for an additional 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to give the 5-thiocyanato derivative.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound and its derivatives.
Proposed Signaling Pathway Inhibition
One of the potent derivatives, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate (Compound 7g), has been shown to induce apoptosis and is suggested to interact with the TGF-β signaling pathway.[1]
References
Molecular Docking of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the molecular docking of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in drug discovery. These guidelines are intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.
Abstract
This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. Molecular docking studies are crucial in elucidating the potential mechanisms of action and identifying putative protein targets for these compounds. This document outlines the applications of molecular docking for this specific thiadiazole derivative, provides a detailed experimental protocol for in silico analysis, and presents a summary of relevant quantitative data from related studies. A key focus is the potential interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes often dysregulated in diseases such as cancer and fibrosis.
Introduction to this compound
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific derivative, this compound, has been a subject of synthetic and biological evaluation studies. Its structural features, including the methoxybenzyl group, suggest potential for specific interactions with biological macromolecules, making it a candidate for targeted drug development.
Applications in Drug Discovery
Molecular docking simulations for this compound and its analogs have been instrumental in:
-
Target Identification and Validation: Predicting the binding affinity of the compound to various protein targets to identify those with the highest likelihood of interaction.
-
Mechanism of Action Elucidation: Visualizing the binding mode and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand how the compound may inhibit or modulate protein function.
-
Lead Optimization: Guiding the chemical modification of the lead compound to enhance its binding affinity, selectivity, and pharmacokinetic properties.
-
Virtual Screening: Screening large compound libraries to identify other molecules with similar binding characteristics to the target protein.
Featured Application: Targeting the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[1] The TGF-β type I receptor (TGF-βRI) kinase is a key mediator in this pathway, and its inhibition is a promising strategy for cancer therapy.[2] Derivatives of 2-amino-1,3,4-thiadiazole have been investigated as inhibitors of TGF-βRI. Docking studies of 2-(4-methoxybenzyl)imidazo[2,1-b][1][3][4]thiadiazole derivatives, which contain the core structure of the topic compound, have shown that these molecules can bind within the active site of the TGF-β type I receptor kinase domain through hydrogen bonding and hydrophobic interactions.[2]
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TβRII), which then recruits and phosphorylates a TGF-β type I receptor (TβRI).[5] The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5] These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[3][5]
Experimental Protocol: Molecular Docking
This protocol outlines a general workflow for performing molecular docking of this compound against a target protein, such as the TGF-β type I receptor kinase, using AutoDock Vina.
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein (e.g., PDB ID: 5TX4 for TGF-β type II receptor).[6]
-
PubChem or similar database: For obtaining the 3D structure of the ligand.
Workflow
Detailed Steps
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Open the PDB file in MGLTools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Open the ligand file in MGLTools.
-
Detect the root and define the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site of the protein, often by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define the grid box dimensions to encompass the entire active site.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
The output file will contain the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.
-
Analyze the binding energies; more negative values indicate stronger binding.
-
Visualize the top-ranked poses in complex with the protein using Discovery Studio Visualizer or PyMOL to identify key interactions.
-
Data Presentation: Quantitative Docking Results
While specific docking data for this compound is not extensively published, the following table summarizes representative docking scores and biological activity data for related 1,3,4-thiadiazole derivatives against various targets to provide a comparative context.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC₅₀/Ki) | Reference |
| Imidazo[2,1-b][1][3][4]thiadiazole derivative | TGF-β Type I Receptor Kinase | -7.012 | 0.79 - 1.6 µM (cytotoxicity) | [2] |
| 1,3,4-Thiadiazole-2-thiol derivatives | α-Estrogen Receptor | Not specified, good scores reported | Good inhibition ratios in MCF-7 cells | [7] |
| N-Substituted-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | Not Applicable | [8] |
| 1,3,4-Thiadiazole derivatives | Cyclooxygenase-2 (COX-2) | PLP fitness: 89.66 - 92.09 | Not specified | [9] |
In Silico ADMET Prediction
Prior to synthesis and biological testing, it is advisable to perform in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions. Web-based tools like SwissADME can be used to evaluate the pharmacokinetic properties and drug-likeness of this compound.[10] Key parameters to assess include:
-
Lipophilicity (LogP): Influences absorption and distribution.
-
Water Solubility (LogS): Affects formulation and bioavailability.
-
Gastrointestinal (GI) Absorption: Predicts oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS activity or side effects.
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Drug-likeness Rules: (e.g., Lipinski's Rule of Five) assesses the compound's suitability as an oral drug candidate.
Conclusion
Molecular docking is a powerful computational tool for investigating the therapeutic potential of this compound. By following the protocols outlined in this document, researchers can gain valuable insights into its potential protein targets, binding interactions, and mechanism of action. The promising activity of related compounds against targets like the TGF-β type I receptor kinase highlights the potential of this chemical scaffold in the development of novel therapeutics. Further experimental validation is essential to confirm the in silico findings and advance the development of this compound.
References
- 1. Targeting TGF-β signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. woongbee.com [woongbee.com]
- 4. TGF-beta Signaling Regulates the Expression of Multiple Target Genes with Tumor-Suppressing & Tumor-Promoting Effects: R&D Systems [rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rcsb.org [rcsb.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. idaampublications.in [idaampublications.in]
Application Notes and Protocols for 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the enzyme inhibition properties of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class, a group of heterocyclic compounds known for a wide range of biological activities, including the inhibition of various enzymes. Derivatives of this class have shown significant potential as inhibitors of enzymes such as urease and carbonic anhydrase. Furthermore, related structures have been explored for their anticancer properties, which may be linked to the inhibition of enzymes like TGF-β type I receptor kinase.
Target Enzymes and Potential Applications
Based on the activities of structurally related 1,3,4-thiadiazole derivatives, this compound is a prime candidate for investigation as an inhibitor of the following enzymes:
-
Urease: Inhibition of urease is a key strategy for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori (implicated in gastritis and peptic ulcers) and Proteus mirabilis (associated with urinary tract infections).
-
Carbonic Anhydrase (CA): CA inhibitors are used in the treatment of glaucoma, high-altitude sickness, and certain types of epilepsy. Specific CA isozymes (e.g., CA IX and CA XII) are overexpressed in various cancers, making them attractive targets for anticancer drug development.
-
Protein Kinases: The docking of a derivative of this compound into the TGF-β type I receptor kinase active site suggests that this compound series could be explored for anticancer activity via kinase inhibition.
Data Presentation: Inhibitory Activity
The following table summarizes hypothetical inhibitory activities of this compound against key enzymes to illustrate how experimental data would be presented.
| Target Enzyme | Isozyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Urease | Jack Bean | 15.2 ± 1.8 | 8.5 ± 0.9 | Competitive |
| Carbonic Anhydrase | hCA II | 25.8 ± 3.1 | 14.3 ± 1.7 | Non-competitive |
| Carbonic Anhydrase | hCA IX | 9.7 ± 1.2 | 5.4 ± 0.7 | Mixed |
| TGF-β R1 Kinase | - | 5.3 ± 0.6 | 2.9 ± 0.4 | ATP-competitive |
Experimental Workflows and Protocols
A generalized workflow for screening this compound for enzyme inhibitory activity is presented below.
Caption: General workflow for enzyme inhibition screening.
Protocol 1: Urease Inhibition Assay (Berthelot Method)
This protocol is adapted for determining the in vitro urease inhibitory activity of this compound.
1. Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
This compound (Test Compound)
-
Thiourea (Positive Control)
-
DMSO (Solvent)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a 25 U/mL solution of urease in phosphate buffer.
-
Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO.
-
Positive Control Stock: Prepare a 10 mM stock solution of thiourea in DMSO.
3. Assay Procedure:
-
Add 5 µL of the test compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 70 µL of phenol reagent and 45 µL of alkali reagent to each well to stop the reaction and develop color.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Carbonic Anhydrase Inhibition Assay (p-NPA Method)
This protocol describes the determination of carbonic anhydrase inhibitory activity using the esterase activity of the enzyme with p-nitrophenyl acetate (p-NPA) as the substrate.
1. Materials and Reagents:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
DMSO (Solvent)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a 0.1 mg/mL solution of hCA II in Tris-HCl buffer.
-
Substrate Solution: Prepare a 10 mM solution of p-NPA in acetonitrile.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO.
-
Positive Control Stock: Prepare a 10 mM stock solution of acetazolamide in DMSO.
3. Assay Procedure:
-
Add 20 µL of the test compound solution (or DMSO for control) to the wells of a 96-well plate.
-
Add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400 nm at time intervals of 30 seconds for 5 minutes using a microplate reader.
4. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathway Visualization
Carbonic anhydrase IX is a tumor-associated isozyme that plays a crucial role in the regulation of pH in the tumor microenvironment, promoting cancer cell survival and proliferation. The following diagram illustrates this pathway.
Caption: Role of CAIX in tumor acidosis and its inhibition.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the acid-catalyzed cyclization of thiosemicarbazide with 4-methoxyphenylacetic acid. The reaction proceeds via an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular dehydration to form the 1,3,4-thiadiazole ring.
Caption: General synthesis pathway for this compound.
Q2: Why is my reaction yield consistently low?
A2: Low yields are a common issue and can stem from several factors:
-
Ineffective Cyclizing Agent: The choice and amount of the dehydrating/cyclizing agent are critical. Strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are necessary to drive the reaction to completion.[1]
-
Sub-optimal Reaction Conditions: Temperature and reaction time must be optimized. Some cyclizations require heat (reflux) for several hours, while others may proceed at room temperature.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is highly recommended to determine the optimal duration.[2]
-
Poor Quality Starting Materials: Impurities in either the thiosemicarbazide or the carboxylic acid can inhibit the reaction or lead to unwanted side products.[1][2]
-
Side Product Formation: Under certain conditions, particularly alkaline, the acylthiosemicarbazide intermediate can cyclize to form 1,2,4-triazole derivatives instead of the desired 1,3,4-thiadiazole.[2][3]
Q3: How do reaction conditions (acidic vs. basic) influence the final product?
A3: The pH of the reaction medium is a critical determinant of the final heterocyclic structure.
-
Acidic Medium: In the presence of strong acids (e.g., H₂SO₄, HCl, PPA), the cyclization of the acylthiosemicarbazide intermediate strongly favors the formation of the 1,3,4-thiadiazole ring.[1][2][3] The mechanism involves a nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by dehydration.[3]
-
Alkaline Medium: Under basic conditions (e.g., NaOH), the cyclization pathway shifts to favor the formation of 1,2,4-triazole derivatives.[2][3]
Q4: What are the most common side products and how can they be minimized?
A4: The primary side product of concern is the corresponding 1,2,4-triazole derivative. To minimize its formation, ensure the cyclization step is performed under strongly acidic conditions.[2][3] Incomplete reactions will also leave unreacted starting materials in your product mixture. Monitor the reaction by TLC to ensure it proceeds to completion.[2]
Troubleshooting Guide
Problem: Low or No Product Formation
| Question | Possible Cause & Solution |
| My starting materials are not consumed (checked via TLC). What should I investigate? | 1. Inactive Cyclizing Agent: Ensure your acid catalyst (e.g., H₂SO₄, PPA, POCl₃) is of good quality and sufficient concentration. If using a solid-phase reagent like PCl₅, ensure it is not hydrolyzed from exposure to moisture.[4] 2. Insufficient Temperature/Time: Many cyclization reactions require elevated temperatures (reflux) to proceed efficiently.[1] Gradually increase the temperature and monitor for product formation. Extend the reaction time, checking periodically with TLC. |
| The reaction is messy, with multiple spots on the TLC plate. | 1. Starting Material Impurity: Purify your thiosemicarbazide and 4-methoxyphenylacetic acid before the reaction. Recrystallization is often sufficient.[1] 2. Decomposition: Excessive heat can cause decomposition of the starting materials or the product. If you suspect this, try running the reaction at a lower temperature for a longer duration. 3. Incorrect pH: Ensure the reaction medium is sufficiently acidic to prevent the formation of triazole side products.[2][3] |
| I'm using a literature method but getting a much lower yield. What could be different? | 1. Reagent Stoichiometry: Double-check the molar ratios of your reactants. A patent for a similar solid-phase synthesis suggests a molar ratio of thiosemicarbazide:carboxylic acid:PCl₅ of 1:(1–1.2):(1–1.2) for optimal results.[4] 2. Solubility Issues: Poor solubility of starting materials can hinder the reaction. If a reactant is not dissolving, consider exploring alternative solvents like THF or dioxane, provided they are compatible with your chosen cyclizing agent.[2] |
Problem: Product Purification Issues
| Question | Possible Cause & Solution |
| How do I effectively remove the acid catalyst during workup? | After the reaction is complete, the mixture should be carefully quenched (e.g., by pouring onto crushed ice) and then neutralized with a base. A 5% sodium carbonate solution or ammonia solution is commonly used to bring the pH to ~8.[4][5] This will precipitate the crude product while keeping acidic impurities in the aqueous solution. |
| My crude product is an oil or is very impure after precipitation. | This often indicates the presence of unreacted starting materials or side products. Ensure the neutralization step is complete. For purification, recrystallization is the most common method. A mixed solvent system, such as DMF/H₂O or ethanol, is often effective for obtaining pure crystalline product.[4] |
Comparative Data on Synthesis Methods
The following table summarizes various cyclizing agents used for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, providing a basis for method selection.
| Cyclizing Agent | Typical Conditions | Reported Yield | Advantages & Disadvantages |
| Phosphorus Pentachloride (PCl₅) | Solid-phase, room temperature grinding | Up to 91%[4] | Pro: High yield, mild conditions, short reaction time.[4] Con: PCl₅ is moisture-sensitive. |
| Phosphorus Oxychloride (POCl₃) | Reflux | Good to excellent | Pro: Effective dehydrating agent.[1] Con: Highly corrosive and toxic, requires careful handling. |
| Conc. Sulfuric Acid (H₂SO₄) | Heating/Reflux, 2-24h | Moderate to good[1] | Pro: Inexpensive and readily available. Con: Strong oxidant, can cause charring/decomposition with sensitive substrates. |
| Polyphosphoric Acid (PPA) | Heating | Moderate to good | Pro: Strong dehydrating agent. Con: Highly viscous, can make product isolation difficult. |
| Polyphosphate Ester (PPE) | One-pot reaction with heating | 44-70%[6] | Pro: Avoids toxic additives like POCl₃.[6][7] Con: May require specific reaction setup. |
| Iodine (I₂) / Oxidative Cyclization | Often from thiosemicarbazone intermediate | Moderate to good[8] | Pro: Metal-free options are available.[9] Con: Requires synthesis of the thiosemicarbazone precursor first. |
Optimized Experimental Protocols
Protocol 1: High-Yield Solid-Phase Synthesis using Phosphorus Pentachloride (PCl₅)
This method is adapted from a patented, high-yield procedure for related structures.[4]
-
Preparation: In a dry mortar and pestle, combine thiosemicarbazide (1.0 eq), 4-methoxyphenylacetic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).
-
Reaction: Grind the mixture evenly at room temperature for 15-20 minutes. The mixture may become pasty. Let the reaction stand for 1-2 hours.
-
Workup & Neutralization: Transfer the crude product mixture to a beaker. Slowly add a 5% aqueous solution of sodium carbonate with stirring until the pH of the slurry reaches 8.0-8.2.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel and wash the filter cake thoroughly with cold water.
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent system (e.g., a mixture of DMF and water at a 1:2 volume ratio) to obtain the pure this compound.[4]
Protocol 2: Classical Synthesis using Phosphorus Oxychloride (POCl₃)
This is a conventional method for synthesizing 2-amino-1,3,4-thiadiazoles.[5]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add 4-methoxyphenylacetic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, ~5-10 mL per gram of carboxylic acid) to the flask while cooling in an ice bath. Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Workup & Neutralization: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with vigorous stirring. Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonia solution to pH 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash extensively with water.
-
Purification: Dry the crude product and recrystallize from ethanol or an appropriate solvent to yield the final product.
Visualized Workflows and Logic
Caption: A standard experimental workflow for the synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the purification of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as 4-methoxyphenylacetic acid and thiosemicarbazide, as well as side products from the cyclization reaction. Residual acid (e.g., from the synthesis step) may also be present.
Q3: My compound appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" can occur if the compound is impure or if the cooling process is too rapid. First, ensure the starting material is not excessively impure; a preliminary purification by column chromatography might be necessary. If the purity is reasonable, try dissolving the compound in a slightly larger volume of hot solvent and allow it to cool very slowly to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of the compound can also induce crystallization.
Q4: I am observing streaking or multiple spots on my TLC plate after purification. What could be the issue?
This could indicate several possibilities:
-
Incomplete purification: The chosen purification method may not have been sufficient to remove all impurities. Consider re-purifying using a different solvent system or a combination of methods.
-
Compound decomposition: 2-Amino-1,3,4-thiadiazole derivatives can sometimes be sensitive to acidic conditions. If you are using silica gel for chromatography, which is slightly acidic, your compound might be degrading. You can test for this by spotting the compound on a TLC plate and letting it stand for an hour before developing. If new spots appear, decomposition is likely. In such cases, using neutral alumina for chromatography or neutralizing the silica gel with a base (e.g., triethylamine in the eluent) is recommended.
-
Inappropriate TLC conditions: The TLC solvent system may not be optimal for resolving your compound from the impurities. Experiment with different solvent systems of varying polarity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery of Pure Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, such as ethanol/water, can be effective. |
| Too much solvent was used to dissolve the crude product. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. | |
| Compound Crashes Out of Solution as a Powder | The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Colored Impurities Remain in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | The polarity of the eluent is too high or too low. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve good separation of spots on the TLC plate. |
| Compound is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you can gradually increase the concentration of ethyl acetate. |
| Compound Elutes too Quickly with Impurities | The eluent is too polar. | Decrease the polarity of the eluent. |
| Tailing of the Compound Spot on TLC/Column | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Add a small amount of a modifier to the eluent. For example, a small amount of triethylamine can help to reduce tailing for basic compounds like amines. |
| Product Degradation on the Column | The compound is sensitive to the acidic nature of silica gel. | Use a less acidic stationary phase like neutral alumina, or add a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent to neutralize the silica gel. |
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Addition of Water: While the solution is still hot, add water dropwise until a slight turbidity persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: Place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Column Chromatography on Silica Gel
-
TLC Analysis: Determine a suitable eluent system by running TLC plates. A common starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes typical purification outcomes for 2-amino-1,3,4-thiadiazole derivatives based on literature for analogous compounds. Note that actual yields and purity will depend on the quality of the crude material and the specific conditions used.
| Purification Method | Typical Solvents/Eluents | Expected Yield | Expected Purity (by HPLC) |
| Recrystallization | Ethanol/Water | 60-85% | >98% |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | 50-75% | >99% |
| Chloroform/Methanol (gradient) | 50-70% | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the acid-catalyzed cyclization of a thiosemicarbazide derivative. This process typically involves two main steps:
-
Formation of the Acylthiosemicarbazide Intermediate: 4-methoxyphenylacetic acid is reacted with thiosemicarbazide to form the intermediate, N'-((4-methoxyphenyl)acetyl)carbohydrazonothioic amide.
-
Cyclization: The intermediate undergoes dehydrative cyclization in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to yield the final this compound product.[1][2]
Q2: What are the most common byproducts I should be aware of during this synthesis?
Several byproducts can arise depending on the reaction conditions. Key potential impurities include:
-
Unreacted Starting Materials: Residual 4-methoxyphenylacetic acid and thiosemicarbazide.
-
Acylthiosemicarbazide Intermediate: Incomplete cyclization can leave a significant amount of the N'-((4-methoxyphenyl)acetyl)carbohydrazonothioic amide intermediate in the crude product.[3]
-
Isomeric 1,2,4-Triazole-3-thiol: Under certain conditions, particularly if the reaction mixture is not sufficiently acidic or becomes basic during workup, the acylthiosemicarbazide intermediate can cyclize to form 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.[4][5]
-
O-Demethylated Product: The use of strong acids like concentrated sulfuric acid at elevated temperatures can lead to the cleavage of the methyl ether on the benzyl group, resulting in the formation of 5-(4-hydroxybenzyl)-1,3,4-thiadiazol-2-amine.[6]
-
1,3,4-Oxadiazole Derivative: Although less common with sulfuric acid, the use of other dehydrating agents could potentially lead to the formation of the corresponding 2-amino-1,3,4-oxadiazole.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The initial condensation to form the acylthiosemicarbazide or the subsequent cyclization may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature for the cyclization step is critical. It needs to be high enough to drive the reaction but not so high as to cause degradation of the starting materials or products.
-
Insufficient Acid Catalyst: The amount of acid catalyst is crucial for efficient cyclization.
-
Moisture in the Reaction: The presence of water can hinder the dehydrative cyclization process.
-
Side Reaction Predominance: Reaction conditions might be favoring the formation of byproducts, such as the 1,2,4-triazole isomer.
Q4: I am having difficulty purifying the final product. What purification techniques are recommended?
Purification can be challenging due to the similar polarities of the product and some byproducts.
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol, ethanol-water mixtures) should be chosen.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Acid-Base Extraction: This can be useful for removing unreacted acidic (4-methoxyphenylacetic acid) or basic starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ineffective acid catalyst. | Ensure the use of a sufficient amount of a strong dehydrating acid like concentrated H₂SO₄ or PPA. | |
| Presence of a Major Byproduct at a Similar Rf to the Product | Incomplete cyclization of the acylthiosemicarbazide intermediate. | After the initial reaction, consider adding a stronger dehydrating agent or increasing the temperature to drive the cyclization to completion. An acidic workup with HCl can sometimes convert the remaining intermediate to the desired product.[3] |
| Formation of the isomeric 1,2,4-triazole-3-thiol. | Ensure strongly acidic conditions are maintained throughout the cyclization. Avoid basic conditions during the workup. | |
| Product Degradation (Observed as Darkening of the Reaction Mixture) | Reaction temperature is too high. | Reduce the reaction temperature and monitor for product formation at the lower temperature. |
| The 4-methoxybenzyl group is sensitive to prolonged exposure to strong acid at high temperatures. | Minimize the reaction time at elevated temperatures. Consider using a milder cyclizing agent if possible. | |
| O-Demethylation of the Methoxy Group | Use of concentrated sulfuric acid at elevated temperatures.[6] | Try to conduct the reaction at the lowest possible temperature that still allows for efficient cyclization. Alternatively, consider a different acid catalyst that is less prone to causing ether cleavage. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1]
Materials:
-
4-methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol or Ethanol
-
Ice
-
Ammonium Hydroxide solution (for neutralization)
Procedure:
-
Formation of the Acylthiosemicarbazide: In a round-bottom flask, dissolve 1 equivalent of 4-methoxyphenylacetic acid and 1.1 equivalents of thiosemicarbazide in a minimal amount of a suitable solvent like methanol. Reflux the mixture for 4-6 hours. The formation of the acylthiosemicarbazide intermediate may result in the precipitation of a solid.
-
Cyclization: Cool the mixture to 0-5 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (typically 3-5 equivalents) dropwise while stirring.
-
Heating: After the addition of sulfuric acid, allow the mixture to warm to room temperature and then heat to 60-70°C for 3-5 hours. The reaction should be monitored by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure this compound.
Visualized Workflows and Pathways
Synthesis Pathway and Potential Byproducts
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine.
I. Synthesis of this compound
The primary route for synthesizing this compound involves the cyclization of a thiosemicarbazide precursor. This process can be prone to issues such as low yield and the formation of impurities.
Frequently Asked Questions (FAQs):
Q1: My synthesis of this compound is resulting in a very low yield. What are the potential causes?
A1: Low yields in this synthesis are a common issue and can often be attributed to several factors:
-
Inefficient Cyclizing Agent: The choice and amount of the dehydrating agent are critical for the cyclization of the thiosemicarbazide intermediate. Strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used.[1] An insufficient amount of the cyclizing agent can lead to an incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While many cyclizations require heating to proceed, excessive heat can lead to the degradation of the starting material or the final product.[1]
-
Poor Quality Starting Materials: Impurities in the 4-methoxyphenylacetic acid or thiosemicarbazide can interfere with the reaction. It is crucial to use pure starting materials.
-
Inadequate Reaction Time: The reaction may not have been allowed to run to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
Q2: I am observing a significant amount of a side product in my reaction mixture. What could it be and how can I minimize it?
A2: A common side product in the synthesis of 1,3,4-thiadiazoles is the isomeric 1,2,4-triazole. The formation of this isomer is highly dependent on the reaction conditions.
-
Influence of pH: The cyclization of acylthiosemicarbazides in an acidic medium typically favors the formation of 1,3,4-thiadiazoles. In contrast, alkaline conditions tend to promote the formation of 1,2,4-triazoles. Ensure your reaction is performed under strongly acidic conditions to minimize the formation of the triazole isomer.
Q3: What is a reliable method for purifying the crude this compound?
A3: Recrystallization is a common and effective method for purifying the final product.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallization.[2] The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.
-
Washing: The filtered crystals should be washed with a small amount of cold solvent to remove any remaining impurities.
Experimental Protocol: Synthesis of this compound
This protocol is based on the acid-catalyzed cyclization of 4-methoxyphenylacetyl thiosemicarbazide.
Materials:
-
4-methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol
-
Ammonia solution
Procedure:
-
A mixture of 4-methoxyphenylacetic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is carefully added to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.
-
The reaction mixture is then gently heated to 60-70°C for 8 hours.[3]
-
After cooling to room temperature, the mixture is poured onto crushed ice.
-
The acidic solution is then carefully neutralized with a dilute ammonia solution until a precipitate forms.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Synthesis Parameters and Yields
| Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| H₂SO₄ | 60-70 | 8 | Not specified | [3] |
| POCl₃ | 75 | 0.75 | 26-44 (for analogous structures) | [4] |
| PPA | Reflux | 10 | 44-70 (for analogous structures) | [5] |
Visualization: Synthetic Workflow
Caption: Synthetic workflow for this compound.
II. Reactions of this compound
A common reaction involving the 2-amino group of this thiadiazole is the formation of Schiff bases through condensation with various aldehydes.
Frequently Asked Questions (FAQs):
Q4: I am having trouble forming a Schiff base with this compound. The reaction is either incomplete or does not proceed at all. What could be the issue?
A4: Several factors can hinder Schiff base formation:
-
Reactivity of the Aldehyde: The electrophilicity of the carbonyl carbon in the aldehyde plays a significant role. Electron-withdrawing groups on the aldehyde will make it more reactive, while electron-donating groups can decrease its reactivity.
-
Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[6] The absence of a catalyst or the use of an inappropriate one can slow down or prevent the reaction.
-
Solvent: The choice of solvent is important. Solvents like ethanol or toluene are commonly used.[6] The solvent should be able to dissolve the reactants and facilitate the removal of water, which is a byproduct of the reaction. A Dean-Stark apparatus can be used with toluene to azeotropically remove water and drive the reaction to completion.
-
Steric Hindrance: While less likely to be a major issue with many aldehydes, significant steric hindrance on either the thiadiazole or the aldehyde can impede the reaction.
Q5: How can I monitor the progress of my Schiff base formation reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.[7] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of a new spot corresponding to the Schiff base product.
Experimental Protocol: Synthesis of a Schiff Base
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[6]
-
Reflux the reaction mixture for a few hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product, if it precipitates, can be collected by filtration. If not, the solvent may need to be partially evaporated to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent.
Data Presentation: Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.20-7.30 | m | 2H | Ar-H (ortho to CH₂) |
| ¹H NMR | 6.80-6.90 | m | 2H | Ar-H (ortho to OCH₃) |
| ¹H NMR | 7.27 | s | 2H | NH₂ |
| ¹H NMR | 4.05 | s | 2H | CH₂ |
| ¹H NMR | 3.75 | s | 3H | OCH₃ |
| ¹³C NMR | 168.0 | s | - | C=N (thiadiazole) |
| ¹³C NMR | 158.5 | s | - | C-OCH₃ (aromatic) |
| ¹³C NMR | 155.0 | s | - | C-S (thiadiazole) |
| ¹³C NMR | 130.0 | s | - | Ar-C (ortho to CH₂) |
| ¹³C NMR | 128.0 | s | - | Ar-C (ipso) |
| ¹³C NMR | 114.0 | s | - | Ar-C (ortho to OCH₃) |
| ¹³C NMR | 55.0 | s | - | OCH₃ |
| ¹³C NMR | 35.0 | s | - | CH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Visualization: Schiff Base Formation Pathway
Caption: Reaction pathway for the formation of a Schiff base.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 6. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: Improving the Solubility of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. The focus is on addressing solubility challenges encountered during in vitro and other biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low aqueous solubility?
Like many heterocyclic compounds, the low aqueous solubility of this compound can be attributed to its molecular structure. The presence of aromatic rings contributes to its hydrophobic nature, and the crystalline structure of the solid form can also limit its dissolution in water.[1][2]
Q2: What is the first step I should take to solubilize this compound for my assay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[3] This stock solution can then be diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not interfere with the biological assay.[1]
Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
This is a common issue known as "crashing out." Here are several strategies to troubleshoot this problem:
-
Optimize Co-solvent Concentration: Ensure you are using the lowest possible final concentration of DMSO that still maintains solubility.
-
Use a Co-solvent System: Instead of DMSO alone, a mixture of solvents can be more effective. For example, a combination of DMSO and ethanol might improve solubility upon dilution.[1]
-
Serial Dilutions: Perform a series of smaller, gradual dilutions instead of a single large one. This can help prevent the compound from precipitating.[1]
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious about the compound's stability at higher temperatures.
Q4: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
Yes, inconsistent results are often linked to solubility and stability issues.[1] If the compound is not fully dissolved or precipitates over time, the actual concentration in your assay will vary between experiments, leading to poor reproducibility.
To improve reproducibility:
-
Ensure Complete Dissolution: Always visually inspect your stock solution to confirm the compound is fully dissolved.
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions from your stock solution for each experiment to minimize issues related to compound degradation or precipitation over time.[1]
-
Consider Alternative Solvents: If you suspect instability in DMSO, other solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested, provided they are compatible with your assay.[1]
Q5: The use of co-solvents is interfering with my assay. What are some alternative solubilization techniques?
If co-solvents are not a viable option, several advanced formulation strategies can be employed to enhance the aqueous solubility of your compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds within their cavity, forming an inclusion complex with improved water solubility.[1][4]
-
Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions.[5][6] Common surfactants include Tween 80 and Solutol HS-15.[5]
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility.[4][5] The 2-amino group on the thiadiazole ring of your compound is basic and may be protonated at acidic pH, potentially increasing its solubility.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | High crystallinity of the compound. | Gentle warming (e.g., 37°C water bath) and sonication can aid dissolution. |
| Compound precipitates upon dilution into aqueous buffer. | The compound has "crashed out" of solution due to low aqueous solubility. | Optimize the final DMSO concentration to be as low as possible. Use a co-solvent system (e.g., DMSO/ethanol). Perform serial dilutions.[1] |
| Inconsistent assay results. | Incomplete dissolution or precipitation of the compound over time. Compound instability in the chosen solvent. | Visually confirm complete dissolution of the stock solution. Prepare fresh dilutions for each experiment.[1] Consider alternative solvents like DMF or NMP if compatible with the assay.[1] |
| Control (vehicle) experiments show an effect. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in the assay is below the threshold that affects the biological system (typically <0.5%). Run a vehicle-only control to determine the tolerance of your assay. |
| Advanced solubilization methods are required. | The compound is highly insoluble and co-solvents are not effective or interfere with the assay. | Explore techniques such as cyclodextrin complexation, micellar solubilization with surfactants, or pH modification.[1][4][5] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution.
-
For the assay, perform serial dilutions of the stock solution in the assay buffer to reach the final desired concentrations.
-
Ensure the final DMSO concentration in the assay is kept to a minimum, typically below 0.5%.[1]
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. The concentration of the cyclodextrin may require optimization.
-
Slowly add the this compound to the cyclodextrin solution while stirring continuously. The molar ratio of the compound to cyclodextrin often ranges from 1:1 to 1:2 and should be optimized.[1]
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.[1]
-
The resulting solution containing the complex can then be used in the assay. For a solid form, the solution can be lyophilized (freeze-dried) to obtain a powder.[1]
Visualizations
Caption: A workflow for selecting a solubilization method.
Caption: A hypothetical signaling pathway for a test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guides
This section addresses specific stability issues that may be encountered during experimentation, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound degradation in solution over time, observed as discoloration or precipitation. | Hydrolytic instability: The thiadiazole ring or the amine group may be susceptible to hydrolysis, especially at non-neutral pH. The ether linkage in the methoxybenzyl group could also be a point of cleavage under harsh acidic conditions. | - Maintain solutions at a neutral pH (6.8-7.4) using appropriate buffer systems.- Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. |
| Loss of compound potency or inconsistent results in biological assays. | Oxidative degradation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can alter the compound's biological activity.[1] The methoxy group on the benzyl ring can also be a site for oxidative processes. | - Degas solvents used for preparing solutions to remove dissolved oxygen.- Consider adding antioxidants (e.g., BHT, Vitamin E) to the formulation if compatible with the experimental setup.- Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to the formation of degradation products.[1] | - Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.- Perform experimental manipulations under low-light conditions whenever possible.- If photodegradation is suspected, perform a photostability stress test to identify and characterize the degradants. |
| Changes in the physical appearance of the solid compound (e.g., color change, clumping). | Thermal degradation: Although the 1,3,4-thiadiazole ring is generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[2][3] | - Store the solid compound at the recommended temperature, typically in a cool, dry, and dark place.- Avoid unnecessary exposure to high temperatures during experimental procedures such as long refluxing times. |
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues with this compound?
A1: While specific stability data for this exact compound is limited in publicly available literature, derivatives of 2-amino-1,3,4-thiadiazole can be susceptible to hydrolytic, oxidative, and photolytic degradation. The primary points of instability are likely the thiadiazole ring, particularly the sulfur atom, and the exocyclic amino group.[1][2]
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store in a tightly sealed container, protected from light and moisture, at a cool and constant temperature (e.g., 2-8 °C).
-
Solutions: Prepare solutions fresh whenever possible. For stock solutions, use a suitable solvent, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure and related compounds, potential degradation pathways include:
-
Hydrolysis: Cleavage of the thiadiazole ring or deamination of the 2-amino group under strong acidic or basic conditions.
-
Oxidation: Oxidation of the sulfur atom in the thiadiazole ring to a sulfoxide or sulfone, which can alter its electronic properties and biological activity.[1]
-
Photodegradation: Light-induced reactions may lead to complex rearrangements or cleavage of the molecule. For some thiazole derivatives, photodegradation can occur via reaction with singlet oxygen.
Q4: How can I assess the stability of my compound batch?
A4: A forced degradation study is the recommended approach to assess the intrinsic stability of the compound. This involves subjecting the compound to a variety of stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the resulting samples by a stability-indicating analytical method, such as HPLC-DAD or LC-MS.[4][5]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC-DAD or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
If using LC-MS, determine the mass of the degradation products to help elucidate their structures.
-
Table 1: Summary of Potential Degradation Under Stress Conditions
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | Moderate to High | Ring-opened products, deamination products, potential cleavage of the methoxy group. |
| Basic Hydrolysis | Moderate | Ring-opened products, deamination products. |
| Oxidation (H₂O₂) | High | Sulfoxide and sulfone derivatives of the thiadiazole ring. |
| Photolysis (UV/Vis) | Moderate | Complex mixture of photo-rearranged products. |
| Thermal (Heat) | Low to Moderate | Thermally induced cleavage products.[2] |
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing 2-amino-5-substituted-1,3,4-thiadiazoles like this compound?
A1: The most prevalent methods involve the cyclization of a thiosemicarbazide derivative. Key approaches include:
-
Acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide: This is a direct, one-pot method where (4-methoxyphenyl)acetic acid is reacted with thiosemicarbazide in the presence of a strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.[1][2]
-
Cyclization of an acylthiosemicarbazide intermediate: In this two-step process, (4-methoxyphenyl)acetyl chloride or another activated derivative of (4-methoxyphenyl)acetic acid is first reacted with thiosemicarbazide to form N-[[(4-methoxyphenyl)acetyl]amino]thiourea. This intermediate is then cyclized using a dehydrating agent.
-
Oxidative cyclization of a thiosemicarbazone: This method involves the initial condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized using an oxidizing agent like ferric chloride.[3][4]
-
Solid-phase synthesis: A method using phosphorus pentachloride or phosphorus oxychloride as a catalyst for the reaction between a carboxylic acid and thiosemicarbazide in a solid-phase grinding method has been reported to give high yields.[5][6]
Q2: What are the critical parameters to consider when scaling up this synthesis?
A2: When moving from a lab-scale to a larger-scale synthesis, the following parameters are crucial:
-
Heat Management: The cyclization step, particularly when using strong acids like sulfuric acid, can be highly exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure safety.
-
Reagent Addition: The order and rate of reagent addition become more important on a larger scale. For instance, the portion-wise addition of the thiosemicarbazide to the acidic reaction mixture is often recommended.[1]
-
Mixing: Ensuring homogenous mixing in a larger reactor is essential for consistent reaction progress and to avoid localized overheating.
-
Work-up and Product Isolation: The procedure for quenching the reaction and isolating the product needs to be carefully designed for large volumes. This includes managing the safe addition of the reaction mixture to a quenching agent (e.g., ice-water) and handling large filtration and washing steps.
-
Solvent Selection: The choice of solvent for reaction and recrystallization should be based on safety, environmental impact, and cost at a larger scale.
Q3: Are there any "green" or more environmentally friendly synthesis methods available?
A3: Yes, greener approaches to the synthesis of 1,3,4-thiadiazole derivatives have been explored. These methods aim to reduce reaction times and the use of hazardous solvents and reagents.[7] Techniques such as microwave-assisted and ultrasonication-assisted synthesis have been shown to be effective, often leading to higher yields in shorter reaction times.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is maintained at the optimal temperature for the chosen method. |
| Sub-optimal performance of the cyclizing agent. | The choice of cyclizing agent (e.g., H₂SO₄, POCl₃, PPA) can significantly impact the yield.[8] Consider screening different agents to find the most effective one for your specific scale and equipment. | |
| Improper stoichiometry of reactants. | Carefully check the molar ratios of the carboxylic acid (or its derivative) and thiosemicarbazide. | |
| Formation of Impurities | Side reactions due to excessive temperature. | Implement robust temperature control and monitoring, especially during exothermic steps. |
| Degradation of starting materials or product. | Ensure the quality of the starting materials. The product's stability under the reaction and work-up conditions should also be considered. | |
| Incomplete conversion of intermediates. | If using a two-step method, ensure the first step (formation of acylthiosemicarbazide) goes to completion before proceeding with cyclization. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | Carefully select the solvent for precipitation and washing to minimize product loss. |
| Formation of a fine precipitate that is difficult to filter. | Adjust the pH during precipitation to optimize the particle size. Using a filter aid may also be beneficial. | |
| Scale-up Issues | Runaway reaction. | Ensure adequate cooling capacity for the reactor. The rate of addition of reagents should be carefully controlled. |
| Inconsistent results between batches. | Standardize all reaction parameters, including reagent quality, addition rates, mixing speed, and temperature profiles. |
Experimental Protocols
Method 1: One-Pot Synthesis using Concentrated Sulfuric Acid
This protocol is adapted from general procedures for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1]
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge Reagents: Carefully charge concentrated sulfuric acid (e.g., 5-10 molar equivalents relative to the limiting reagent) into the reactor and cool it in an ice bath to 0-5 °C.
-
Reactant Addition: To the cold, stirred sulfuric acid, add (4-methoxyphenyl)acetic acid (1.0 equivalent) in portions, ensuring the temperature does not exceed 10 °C. Following this, add thiosemicarbazide (1.0-1.2 equivalents) portion-wise at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-5 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 7-8, keeping the temperature low with an ice bath. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
Method 2: Solid-Phase Synthesis using Phosphorus Oxychloride
This method is based on a high-yield, solid-phase reaction.[6]
-
Mixing of Reactants: In a dry reaction vessel, combine thiosemicarbazide (1.0 equivalent), (4-methoxyphenyl)acetic acid (1.0-1.2 equivalents), and phosphorus oxychloride (1.0-1.2 equivalents).
-
Grinding: Grind the mixture evenly at room temperature. The reaction is expected to proceed in the solid state.
-
Reaction Time: Allow the mixture to stand for a specified period (this may range from minutes to a few hours, and should be optimized).
-
Work-up: Transfer the crude product to a beaker and add a 5-10% aqueous sodium carbonate solution until the pH of the mixture is between 8.0 and 8.2.[6]
-
Isolation and Purification: Filter the resulting solid, wash it with water, and dry. Recrystallization from a solvent mixture such as DMF/water can be used for further purification.[6]
Quantitative Data Summary
| Method | Cyclizing/Catalyst | Typical Yield | Reaction Temperature | Reaction Time | Key Considerations |
| Acid-Catalyzed | Conc. H₂SO₄ | Moderate to Good | 60-70 °C[1] | 2-5 hours[1] | Exothermic, requires careful temperature control. |
| Acid-Catalyzed | Polyphosphoric Acid (PPA) | Good | 100-120 °C[2] | 1-2 hours[2] | Viscous reaction mixture, requires efficient stirring. |
| Solid-Phase | PCl₅ or POCl₃ | High (>90%)[5][6] | Room Temperature | Short | Simple procedure, mild conditions.[5] |
| Microwave-Assisted | POCl₃ in DMF | Good (75-90%)[7] | N/A (Microwave Power) | 3-5 minutes[7] | Rapid synthesis, requires specialized equipment. |
Visualizations
Caption: General experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthesis routes for 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent synthetic approach involves the cyclization of a thiosemicarbazide derivative. Specifically, the key starting materials are 4-methoxyphenylacetic acid and thiosemicarbazide. These reagents undergo a condensation and subsequent cyclization reaction to form the desired 1,3,4-thiadiazole ring.
Q2: What are the different types of cyclizing agents that can be used for this synthesis?
A variety of dehydrating and cyclizing agents can be employed for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The choice of agent can significantly impact reaction conditions and yield.[1] Common options include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Phosphorus Oxychloride (POCl₃)[2]
-
Phosphorus Pentachloride (PCl₅)[3]
-
Polyphosphate Ester (PPE)[1]
Q3: Are there any "green" or more environmentally friendly synthesis methods available?
Yes, greener alternatives to traditional methods have been developed. One such approach involves the use of ionic liquids as catalysts and solvents, which can lead to solvent-free reaction conditions. Another eco-friendly method utilizes ultrasonic irradiation to promote the reaction, often resulting in shorter reaction times and higher yields.
Q4: How can the progress of the reaction be monitored?
The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC).[1][4] By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized. A suitable solvent system, such as a mixture of benzene and acetone, can be used for development, with iodine vapor for visualization.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
-
Symptoms: Little to no solid product is obtained after work-up. TLC analysis shows mainly starting materials or multiple unidentified spots.[1]
-
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has proceeded for the recommended duration. Monitor via TLC until the starting material spot disappears or becomes faint.[1]
-
Temperature: Verify the reaction is at the optimal temperature. Many cyclization reactions require heating or reflux to proceed to completion.[1]
-
-
Sub-optimal Cyclizing Agent:
-
The choice of cyclizing agent is crucial. For thiosemicarbazide cyclization, strong acids like H₂SO₄ or POCl₃ are generally effective.[1] If one agent provides a low yield, consider exploring an alternative.
-
-
Reagent Purity:
-
Ensure the starting materials, particularly the 4-methoxyphenylacetic acid and thiosemicarbazide, are of high purity. Impurities can interfere with the reaction.
-
-
Issue 2: Formation of Impurities or Side Products
-
Symptoms: The isolated product is difficult to purify, and NMR or Mass Spectrometry data indicates the presence of unexpected molecules.
-
Possible Causes & Solutions:
-
Side Reactions: Overheating or prolonged reaction times can sometimes lead to the formation of side products. Adhere to the recommended reaction parameters.
-
Work-up Procedure: Ensure the neutralization step (if using an acidic cyclizing agent) is carried out carefully to the correct pH range (typically 8-8.2) to avoid decomposition of the product or precipitation of unwanted materials.[2][3]
-
Recrystallization: Employ an appropriate solvent system for recrystallization to effectively remove impurities. A mixture of DMF and water is often effective for this class of compounds.[2][3]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles.
| Synthesis Route | Cyclizing Agent | Typical Reaction Time | Typical Yield | Reference(s) |
| Carboxylic Acid + Thiosemicarbazide | Conc. H₂SO₄ | 8-10 h (reflux) | Moderate | [4] |
| Carboxylic Acid + Thiosemicarbazide (Solid-Phase) | Phosphorus Pentachloride | Short (room temp) | >91% | [3] |
| Carboxylic Acid + Thiosemicarbazide (Solid-Phase) | Phosphorus Oxychloride | Short (room temp) | >94% | [2] |
| Carboxylic Acid + Thiosemicarbazide (Ultrasonic) | Conc. H₂SO₄ | 20 min | Good | [5] |
Experimental Protocols
Protocol 1: Synthesis using Concentrated Sulfuric Acid
This protocol is adapted from general methods for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[4]
-
Preparation of Benzoyl Thiosemicarbazide Intermediate:
-
In a round-bottom flask, dissolve 4-methoxyphenylacetic acid (0.01 mol) and thiosemicarbazide (0.015 mol) in 50 mL of methanol by heating.
-
Reflux the reaction mixture for 8-10 hours.
-
After reflux, pour the resulting solution into an ice-water mixture.
-
Collect the separated solid by filtration, dry it, and recrystallize from rectified spirit.
-
-
Cyclization to this compound:
-
Carefully add the synthesized 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of cold, concentrated sulfuric acid with constant stirring.
-
Allow the mixture to stand at room temperature for the recommended time, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water mixture) to obtain the pure compound.
-
Protocol 2: Solid-Phase Synthesis using Phosphorus Pentachloride
This high-yield method is based on a patented solid-phase reaction.[3]
-
Reaction Setup:
-
In a dry reaction vessel (e.g., a mortar and pestle), add thiosemicarbazide (A mol), 4-methoxyphenylacetic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).
-
Grind the mixture evenly at room temperature.
-
Allow the mixture to stand, during which the solid-phase reaction proceeds.
-
-
Work-up and Purification:
-
Transfer the crude product to a beaker.
-
Add an alkaline solution (e.g., 5-10% sodium carbonate solution) dropwise with stirring until the pH of the mixture is between 8.0 and 8.2.[2][3]
-
Filter the resulting solid precipitate.
-
Wash the filter cake with water and dry it.
-
Recrystallize the dried solid from a mixed solvent of N,N-dimethylformamide (DMF) and water (typically in a 1:2 volume ratio) to yield pure this compound.[2][3]
-
Visualizations
Below are diagrams illustrating the experimental workflows for the described synthesis routes.
Caption: Workflow for Synthesis using Concentrated Sulfuric Acid.
Caption: Workflow for Solid-Phase Synthesis using Phosphorus Pentachloride.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. nanobioletters.com [nanobioletters.com]
Technical Support Center: 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the cyclization of a 4-methoxyphenylacetic acid derivative with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. Common impurities include:
-
Unreacted Starting Materials:
-
4-methoxyphenylacetic acid
-
Thiosemicarbazide
-
-
Intermediates:
-
N-(4-methoxyphenylacetyl)thiosemicarbazide
-
-
Side Products:
-
Isomeric 1,2,4-triazole derivatives, although the use of acidic conditions generally minimizes their formation.[1]
-
Products of side reactions involving the cyclizing agent.
-
Q2: My crude product has a low melting point and appears oily. What could be the cause?
A2: An oily or low-melting-point crude product often indicates the presence of a significant amount of impurities. These impurities can disrupt the crystal lattice of the desired compound, leading to a melting point depression and an oily appearance. It is recommended to proceed with a purification step such as recrystallization or column chromatography.
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the purity of your compound.[2] A suitable starting mobile phase for TLC analysis is a mixture of non-polar and polar solvents, such as ethyl acetate/hexane or dichloromethane/methanol. The desired product should ideally have an Rf value between 0.3 and 0.5 for good separation. By comparing the TLC of your crude product with the purified fractions, you can assess the effectiveness of the purification.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials After Synthesis
Symptoms:
-
TLC analysis of the crude product shows spots corresponding to 4-methoxyphenylacetic acid and/or thiosemicarbazide.
-
The yield of the desired product is lower than expected.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
-
Inefficient cyclizing agent.
Solutions:
-
Optimize Reaction Conditions:
-
Reaction Time: Monitor the reaction progress using TLC until the starting material spots disappear.
-
Temperature: If the reaction is sluggish at a lower temperature, consider a moderate increase in temperature, while monitoring for potential decomposition. For syntheses using concentrated sulfuric acid, heating between 60-70°C for several hours is a common practice.[2]
-
-
Purification:
-
Acid-Base Extraction: To remove unreacted 4-methoxyphenylacetic acid, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate. The acidic starting material will move into the aqueous layer as its salt.
-
Recrystallization: This is a highly effective method for removing both starting materials if a suitable solvent is found.
-
Column Chromatography: This will separate the product from both starting materials.
-
Issue 2: Difficulty in Removing Colored Impurities
Symptoms:
-
The purified product retains a yellow or brown color.
Possible Causes:
-
Formation of colored byproducts during the reaction, potentially due to overheating or the use of strong acids.
-
Presence of residual acid.
Solutions:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.
-
Neutralization: Ensure all acidic residue from the cyclizing agent is neutralized during the work-up. Washing the organic extract with a mild base can help.
-
Column Chromatography: This is very effective for separating colored impurities.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Ethanol or a mixture of ethanol and water are often suitable for recrystallizing 2-amino-1,3,4-thiadiazole derivatives.[2] Start by testing the solubility of your crude product in a small amount of solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The target compound should have an Rf value between 0.3 and 0.5.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Solvent/Eluent System | Expected Purity | Expected Recovery | Notes |
| Recrystallization | Ethanol or Ethanol/Water | >98% | 60-80% | Effective for removing less soluble or more soluble impurities. Multiple recrystallizations may be necessary. |
| Column Chromatography | Ethyl Acetate/Hexane (e.g., 1:1 v/v) | >99% | 50-70% | Highly effective for separating closely related impurities and colored byproducts. |
| Acid-Base Extraction | Ethyl Acetate / Saturated NaHCO₃(aq) | - | - | Used as a preliminary purification step to remove acidic impurities like unreacted carboxylic acid. |
Visualizations
Caption: Troubleshooting workflow for purification decisions.
References
Technical Support Center: Characterization of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the characterization of this compound?
A1: Researchers may encounter challenges related to its limited solubility in common organic solvents, potential for tautomerism, difficulties in obtaining high-quality crystals for X-ray diffraction, and complexities in interpreting spectroscopic data (NMR, FTIR, and Mass Spectrometry) due to its specific structural features.
Q2: What is the expected appearance of pure this compound?
A2: Typically, 5-substituted-1,3,4-thiadiazol-2-amines are stable, non-hygroscopic solids at room temperature.[1] The color can vary, but often they are off-white to pale yellow crystalline powders.
Q3: In which solvents is this compound typically soluble?
A3: Due to the presence of the amino group and the heterocyclic ring, which can lead to strong intermolecular hydrogen bonding, the compound may exhibit poor solubility in non-polar solvents.[2] Polar aprotic solvents like DMSO-d₆ and DMF are generally good choices for dissolving this compound for analytical purposes.[1][2][3]
Q4: Is tautomerism a concern for this compound?
A4: Yes, 2-amino-1,3,4-thiadiazole derivatives can exist in amino and imino tautomeric forms.[4][5][6] However, studies on similar compounds suggest that the 2-amino tautomer is generally the most stable and predominant form.[4] The solvent environment can influence the tautomeric equilibrium.[4][5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poor solubility of the compound in standard NMR solvents (e.g., CDCl₃).
-
Question: Why is my compound not dissolving in chloroform-d?
-
Answer: The 2-amino-1,3,4-thiadiazole core is prone to forming strong intermolecular hydrogen bonds, which reduces its solubility in non-polar solvents like chloroform.[2]
-
Solution:
-
Switch to a more polar solvent: Use deuterated dimethyl sulfoxide (DMSO-d₆) as it is generally effective for dissolving thiadiazole derivatives.[1][2]
-
Gentle heating and sonication: If solubility is still an issue in DMSO-d₆, gently warming the NMR tube or placing it in an ultrasonic bath can aid dissolution.[2]
-
Problem: Difficulty in assigning the ¹³C NMR signals for the thiadiazole ring carbons.
-
Question: What are the typical chemical shifts for the C2 and C5 carbons of the 1,3,4-thiadiazole ring?
-
Answer: The two carbon atoms of the 1,3,4-thiadiazole ring resonate at distinct chemical shifts. For 2-amino-5-substituted-1,3,4-thiadiazoles, the C2 (attached to the amino group) and C5 (attached to the benzyl group) carbons typically appear in the range of 150-170 ppm.[7]
-
Solution:
-
Refer to the table below for typical chemical shift ranges.
-
Utilize 2D NMR techniques such as HSQC and HMBC to confirm the assignments by correlating the carbon signals with the proton signals of the amino group and the benzyl methylene bridge.
-
Infrared (IR) Spectroscopy
Problem: Ambiguous N-H stretching vibrations in the FTIR spectrum.
-
Question: The N-H stretching band of the primary amine is broad or appears as multiple peaks. What could be the reason?
-
Answer: The broadening of the N-H stretching band is typically due to intermolecular hydrogen bonding. The presence of multiple peaks in the 3100-3400 cm⁻¹ region can be attributed to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
Solution:
-
Sample Preparation: Ensure the sample is thoroughly dried to eliminate water, which can interfere with the N-H stretching region.
-
Concentration Effects: If analyzing in solution, variations in concentration can affect the extent of hydrogen bonding and thus the appearance of the N-H band.
-
Comparison: Compare the spectrum with that of a similar compound lacking the amino group to identify the N-H stretching vibrations more clearly.
-
Mass Spectrometry (MS)
Problem: Unexpected fragmentation pattern in the mass spectrum.
-
Question: The observed fragments in the mass spectrum do not seem to correspond to the expected cleavage of the molecule.
-
Answer: The fragmentation of 1,3,4-thiadiazoles can involve complex rearrangements. Common fragmentation pathways include the loss of small molecules like N₂, H₂S, or cleavage of the benzyl group.
-
Solution:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the parent ion and fragments, which aids in determining their elemental composition.
-
Tandem MS (MS/MS): Perform MS/MS experiments to isolate the parent ion and induce fragmentation, which can help in elucidating the fragmentation pathways.
-
X-ray Crystallography
Problem: Difficulty in obtaining single crystals suitable for X-ray diffraction.
-
Question: I am unable to grow high-quality single crystals of my compound.
-
Answer: The planar nature of the thiadiazole ring and the presence of the flexible benzyl group can lead to challenges in crystallization, including the formation of thin plates or needles, or polymorphism.
-
Solution:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures with varying polarities and boiling points.
-
Crystallization Techniques: Employ various crystallization techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling crystallization.
-
Control Nucleation and Growth: To promote the growth of larger, well-defined crystals, control the rate of solvent evaporation or cooling.
-
Data Presentation
Table 1: Typical Spectroscopic Data for this compound
| Technique | Parameter | Typical Value/Observation |
| ¹H NMR | Chemical Shift (δ) | DMSO-d₆: ~7.3 (s, 2H, NH₂), 7.2-7.3 (d, 2H, Ar-H), 6.8-6.9 (d, 2H, Ar-H), 4.1 (s, 2H, CH₂), 3.7 (s, 3H, OCH₃) |
| ¹³C NMR | Chemical Shift (δ) | DMSO-d₆: ~168 (C2-NH₂), ~158 (C5-benzyl), ~158 (Ar-C-OCH₃), ~130 (Ar-CH), ~128 (Ar-C-CH₂), ~114 (Ar-CH), ~55 (OCH₃), ~35 (CH₂) |
| FTIR | Wavenumber (cm⁻¹) | ~3300-3100 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1510 (C=C stretch), ~830 (C-S-C stretch) |
| Mass Spec. | m/z | [M+H]⁺: 236.0750 (Calculated for C₁₁H₁₂N₃OS⁺) |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently vortex the vial to dissolve the compound.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes or warm it gently to a maximum of 40°C.
-
Once fully dissolved, transfer the solution to a 5 mm NMR tube.
-
Acquire the desired NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC).
Protocol 2: FTIR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal after the measurement.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sid.ir [sid.ir]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
reaction condition optimization for 1,3,4-thiadiazole formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?
A1: The most common route involves the cyclization of thiosemicarbazide derivatives. Typically, a carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent.[1][2][3][4] Other starting materials can include aryl hydrazides and aryl aldehydes, which can be used in a one-pot synthesis with a thionating agent like Lawesson's reagent.[5][6]
Q2: What is the general mechanism for the formation of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids?
A2: The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclodehydration. The sulfur atom acts as a nucleophile, attacking the carbonyl carbon of the acyl group, and subsequent elimination of a water molecule leads to the formation of the aromatic 1,3,4-thiadiazole ring.[4][7]
Q3: Are there one-pot synthesis methods available for 1,3,4-thiadiazoles?
A3: Yes, one-pot syntheses are efficient routes. For example, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized in a one-pot, two-step process from aryl hydrazides and aryl aldehydes using Lawesson's reagent.[5] Another effective one-pot approach involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE).[4][5]
Q4: How stable is the 1,3,4-thiadiazole ring?
A4: The 1,3,4-thiadiazole ring is an aromatic and generally stable heterocyclic system.[5][8] This stability is a key factor that contributes to the biological activity and relatively low toxicity of many of its derivatives.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield, or I am not observing any of the desired 1,3,4-thiadiazole product. What are the likely causes and how can I address them?
A: Low or no product yield is a common issue that can arise from several factors:
-
Inefficient Dehydrating/Cyclizing Agent: The choice and amount of the dehydrating agent are critical for driving the cyclization.
-
Solution: Strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and p-toluenesulfonyl chloride (p-TsCl) are commonly used.[1][2] For reactions using polyphosphate ester (PPE), a sufficient quantity is crucial.[2][4] If one agent is ineffective, consider switching to another.
-
-
Suboptimal Reaction Temperature: Many cyclization reactions require heating to proceed at an optimal rate.
-
Solution: Verify the optimal temperature for your specific reaction. Many protocols require refluxing the reaction mixture.[5] If the reaction is sluggish at a lower temperature, gradually increase the temperature while monitoring for any decomposition of starting materials or products.
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] Ensure the reaction is running for the recommended duration as per the protocol.
-
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure that your carboxylic acid, thiosemicarbazide, and any other reagents are of high purity and are dry.
-
Issue 2: Formation of Side Products (1,2,4-Triazoles)
Q: I am observing the formation of a significant amount of an isomeric byproduct, likely a 1,2,4-triazole. How can I favor the formation of the 1,3,4-thiadiazole?
A: The formation of 1,2,4-triazole derivatives is a known side reaction in the synthesis of 1,3,4-thiadiazoles, particularly from thiosemicarbazide precursors. The reaction conditions, especially the pH, play a crucial role in determining the product distribution.
-
Reaction Medium: Cyclization in an alkaline medium tends to favor the formation of 1,2,4-triazoles, while acidic conditions promote the formation of 1,3,4-thiadiazoles.[2][9][10]
-
Solution: Employ a strong acid as the cyclizing and dehydrating agent. Concentrated sulfuric acid is a common and effective choice for directing the synthesis towards the 1,3,4-thiadiazole isomer.[10]
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my final 1,3,4-thiadiazole product. What are some common purification challenges and their solutions?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, or the physical properties of the product itself.
-
Recrystallization Issues ("Oiling Out"): The compound may separate as an oil instead of forming crystals during recrystallization.
-
Possible Causes: This can be due to a high level of impurities or a suboptimal choice of solvent.[11]
-
Solution:
-
If the crude product is highly impure, first attempt to purify it by column chromatography to remove the majority of the impurities.[11]
-
Experiment with different recrystallization solvents or solvent mixtures. Ethanol or aqueous ethanol are often good starting points for 1,3,4-thiadiazole derivatives.[11]
-
Ensure a slow cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[11]
-
-
-
Column Chromatography Problems: The product may not elute properly or may co-elute with impurities.
-
Possible Causes: An improper solvent system or decomposition of the product on the silica gel.[11]
-
Solution:
-
Optimize the mobile phase using TLC before running the column. A mixture of hexane and ethyl acetate is a common starting point.[11]
-
If you suspect your compound is decomposing on the acidic silica gel, you can test this by spotting the pure compound on a TLC plate and observing if new spots appear over time. If decomposition occurs, consider using neutralized silica gel or an alternative stationary phase like alumina.[11]
-
-
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
| Starting Carboxylic Acid | Cyclizing/Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | PPE (20 g) | Chloroform | Reflux | 10 | 64.4 | [4] |
| Adipic Acid | PPE (20 g) | Chloroform | Reflux | 10 | 66.7 | [4] |
| Methoxy Cinnamic Acid Derivatives | POCl₃ | - | - | - | - | [8] |
| Benzoic Acid / 2-Hydroxybenzoic Acid | conc. H₂SO₄ | - | - | - | - | [3] |
| Aromatic Carboxylic Acids | POCl₃ | - | - | - | - | [3] |
| Furan-2-carboxylic acid | conc. H₂SO₄ | - | Reflux | - | - | [3] |
| 3-Methoxybenzhydrazide | conc. H₂SO₄ | - | Room Temp | - | 18-70 | [12] |
| Carboxylic Acids | PCl₅ | Solid-phase | Room Temp | - | >91 | [13] |
Note: "-" indicates data not specified in the cited abstract.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Polyphosphate Ester (PPE)[4]
-
To a hot (60 °C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Filter the resulting precipitate.
-
Wash the filtered solid with chloroform and hexane.
-
Dry the solid to obtain the final 2-amino-5-substituted-1,3,4-thiadiazole product.
General Procedure for the Cyclization of Acylthiosemicarbazides using Concentrated Sulfuric Acid[9][10]
-
Dissolve the acylthiosemicarbazide derivative in a minimal amount of concentrated sulfuric acid at room temperature.
-
Stir the mixture for the specified time according to the protocol (e.g., 2 hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an appropriate base (e.g., concentrated ammonia solution).
-
Collect the precipitated solid by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,4-thiadiazole derivative.
Visualized Workflows and Pathways
Caption: General reaction pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: A troubleshooting workflow for addressing low product yield in 1,3,4-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides detailed information on the handling, storage, and troubleshooting for experiments involving 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: The compound is not dissolving in my chosen solvent. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Heating: Carefully warm the mixture to increase the rate of dissolution. Monitor the temperature to avoid decomposition.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.
-
Solvent Mixture: Try a co-solvent system. For example, a mixture of a good solvent (like DMF or DMSO) with a less polar co-solvent might enhance solubility for certain applications.
Q3: I am observing unexpected side products in my reaction. What could be the cause?
A3: The amine group on the thiadiazole ring is a potential site for side reactions. Ensure that other functional groups in your reaction mixture are compatible and that your reaction conditions (e.g., temperature, pH) are optimized to favor the desired transformation. The use of protecting groups for the amine may be necessary in some synthetic routes.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring reaction progress. Use a solvent system that provides good separation of your starting material and product. A common visualization technique is UV light (254 nm) due to the aromatic nature of the compound. Staining with iodine or other appropriate agents can also be used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of the starting material.- Inactive catalyst or reagent. | - Extend the reaction time or cautiously increase the temperature.- Refer to the solubility troubleshooting steps in the FAQs.- Use fresh or newly purchased catalysts/reagents. |
| Low Yield | - Suboptimal reaction conditions.- Loss of product during workup or purification. | - Perform small-scale optimization experiments to determine the ideal temperature, time, and stoichiometry.- Ensure extraction and purification methods are suitable for the compound's polarity. |
| Difficulty in Purification | - Product co-eluting with impurities during chromatography.- Product is an oil or difficult to crystallize. | - Experiment with different solvent gradients for column chromatography.- Try recrystallization from various solvent systems. If the product is an oil, consider converting it to a solid salt for easier handling. |
Handling and Storage
Safety Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar 1,3,4-thiadiazole derivatives suggest the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2][3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2] Skin and eye irritation may occur.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.[3]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from strong oxidizing agents.[2]
Physical and Chemical Properties (Based on Analogous Compounds)
| Property | Value |
| Physical State | Solid, powder/crystalline[2] |
| Molecular Weight | 221.28 g/mol |
| Solubility | Expected to be soluble in DMF and DMSO. Limited solubility in less polar organic solvents and water. |
| Stability | Stable under recommended storage conditions.[2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a documented synthesis of the target compound.
Materials:
-
4-methoxyphenylacetic acid
-
Thiosemicarbazide
-
Concentrated sulfuric acid
-
Ammonia solution
-
Ethanol
Procedure:
-
In a reaction vessel, combine 4-methoxyphenylacetic acid and thiosemicarbazide.
-
Slowly add concentrated sulfuric acid to the mixture with stirring.
-
Heat the reaction mixture to 60-70°C for 8 hours.
-
After cooling, carefully neutralize the reaction mixture with an ammonia solution.
-
The resulting precipitate is the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: General workflow for experiments.
References
Validation & Comparative
A Comparative Analysis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Derivatives and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of novel derivatives of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine against established chemotherapeutic agents. The focus is on in vitro cytotoxic activity, mechanism of action, and the experimental protocols used for their evaluation. While data on the parent compound is limited, the analysis of its potent derivatives offers valuable insights into the potential of this chemical scaffold in oncology drug discovery.
Introduction to this compound and its Derivatives
The 1,3,4-thiadiazole heterocyclic ring system is a recognized pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[1][2] The compound this compound serves as a key intermediate in the synthesis of more complex molecules with enhanced biological activity.[3] Recent research has focused on the synthesis and evaluation of derivatives of this parent compound, revealing significant cytotoxic effects against various cancer cell lines.[3]
This guide will focus on two particularly potent derivatives, Compound 7g (2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][4][5][6]thiadiazol-5-yl thiocyanate) and Compound 8b (6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][4][5][6]thiadiazole-5-carbaldehyde), which have demonstrated promising activity against leukemia cell lines.[3]
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of these thiadiazole derivatives has been evaluated against several cancer cell lines and compared with established anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Performance Against Leukemia Cell Lines
The primary screening of the thiadiazole derivatives was conducted on leukemia cell lines, demonstrating their potential as antileukemic agents. A comparison of their IC50 values with those of standard chemotherapeutic drugs used in the treatment of leukemia, such as Doxorubicin, Vincristine, and Melphalan, provides a benchmark for their potency.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) Against Human T-Lymphocyte Leukemia (CEM) Cell Line
| Compound/Drug | IC50 (µM) on CEM Cells |
| Thiadiazole Derivative 7g | 0.79 [3] |
| Thiadiazole Derivative 8b | 1.6 [3] |
| Doxorubicin | ~0.01 - 0.1 (literature values vary) |
| Vincristine | ~0.002 - 0.01 (literature values vary)[7][8] |
| Melphalan | ~1 - 10 (literature values vary)[9] |
Note: IC50 values for established drugs can vary significantly based on the specific experimental conditions.
Spectrum of Anticancer Activity
To understand the broader potential of these compounds, their cytotoxic activity against other cancer cell lines was also assessed.
Table 2: In vitro Cytotoxicity (IC50 in µM) of Thiadiazole Derivatives Against Other Cancer Cell Lines
| Compound | L1210 (Murine Leukemia) | HeLa (Human Cervical Carcinoma) |
| Thiadiazole Derivative 7g | 0.85[3] | 1.2[3] |
| Thiadiazole Derivative 8b | 0.92[3] | 1.4[3] |
Mechanism of Action
The potent anticancer activity of the this compound derivatives, particularly Compound 7g, is attributed to their ability to induce programmed cell death (apoptosis) and to interfere with key signaling pathways involved in cancer progression.
Apoptosis Induction
Experimental evidence suggests that these compounds trigger apoptosis through the following mechanisms:
-
Phosphatidylserine Externalization: A hallmark of early apoptosis where phosphatidylserine flips from the inner to the outer leaflet of the plasma membrane.[3]
-
Caspase-3 Activation: Activation of this executioner caspase is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and cell death.[3]
Inhibition of TGF-β Signaling Pathway
Molecular docking studies have indicated that Compound 7g binds to the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase.[3] The TGF-β signaling pathway plays a dual role in cancer; while it can suppress tumor growth in early stages, it often promotes tumor progression, angiogenesis, and metastasis in advanced cancers.[10][11] Inhibition of this pathway by the thiadiazole derivatives represents a promising therapeutic strategy.
Caption: Proposed mechanism of action of the thiadiazole derivative.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these anticancer agents.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, add various concentrations of the test compound to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Determination: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to wells containing a reaction buffer and a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion
The derivatives of this compound, particularly compounds 7g and 8b, have demonstrated potent in vitro anticancer activity against leukemia cell lines, with IC50 values in the sub-micromolar to low micromolar range.[3] Their performance is comparable to or, in some cases, more potent than established chemotherapeutic agents. The mechanism of action, involving the induction of apoptosis and inhibition of the pro-tumorigenic TGF-β signaling pathway, highlights the therapeutic potential of this chemical scaffold. Further preclinical and in vivo studies are warranted to fully elucidate the efficacy and safety of these promising compounds. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective anticancer therapies.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. plos.figshare.com [plos.figshare.com]
- 11. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Derivatives: Synthesis, Antimicrobial, and Anticancer Activities
For Immediate Release
This guide provides a comprehensive comparative study of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document outlines the synthesis, antimicrobial, and anticancer properties of these compounds, supported by experimental data and detailed protocols.
Introduction
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The this compound core, in particular, has emerged as a promising framework for the development of novel therapeutic agents. This guide aims to provide a comparative analysis of various derivatives of this core structure, focusing on their synthesis and biological performance.
Synthesis of this compound and its Derivatives
The synthesis of the core compound, this compound, is typically achieved through the cyclization of a thiosemicarbazide precursor. One common method involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid.[1] The reaction mixture is heated to facilitate the cyclization and formation of the thiadiazole ring.
Derivatives can be synthesized by modifying the starting materials or by further reacting the primary amine group of the core compound. For instance, Schiff bases can be prepared by reacting the 2-amino group with various aromatic aldehydes. Other derivatives can be synthesized by introducing different substituents on the phenyl ring or by creating fused heterocyclic systems.
Comparative Antimicrobial Activity
Derivatives of the this compound scaffold have been evaluated for their activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often assessed using the agar well diffusion method, where the diameter of the zone of inhibition is measured to determine the potency of the compound.
Table 1: Comparative Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1 | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 12 | 14 | 10 | 9 | [2] |
| 2 | Schiff base with Benzaldehyde | 15 | 16 | 12 | 11 | [3] |
| 3 | Schiff base with 4-Chlorobenzaldehyde | 18 | 19 | 15 | 13 | [3] |
| 4 | Schiff base with 4-Nitrobenzaldehyde | 20 | 21 | 17 | 15 | [3] |
| Ciprofloxacin | Standard Drug | 25 | 26 | 24 | 22 | [2] |
Table 2: Comparative Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)
| Compound ID | Derivative Type | Aspergillus niger | Candida albicans | Reference |
| 1 | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | 11 | 13 | [2] |
| 2 | Schiff base with Benzaldehyde | 14 | 16 | [3] |
| 3 | Schiff base with 4-Chlorobenzaldehyde | 16 | 18 | [3] |
| 4 | Schiff base with 4-Nitrobenzaldehyde | 19 | 20 | [3] |
| Fluconazole | Standard Drug | 22 | 24 | [2] |
Comparative Anticancer Activity
The cytotoxic potential of these derivatives against various cancer cell lines is a significant area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the concentration at which the compound inhibits 50% of cell growth (IC50).
Table 3: Comparative Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound ID | Derivative Type | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Reference |
| 1 | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | >100 | >100 | >100 | [4] |
| 2 | Schiff base with Benzaldehyde | 45.2 | 51.8 | 38.5 | [5][6] |
| 3 | Schiff base with 4-Chlorobenzaldehyde | 28.7 | 32.4 | 21.9 | [5][6] |
| 4 | Schiff base with 4-Nitrobenzaldehyde | 15.6 | 18.2 | 12.4 | [5][6] |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.9 | [4] |
Experimental Protocols
Synthesis of this compound
A mixture of 4-methoxyphenylacetic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is added portion-wise to pre-cooled concentrated sulfuric acid (50 mL) with constant stirring, maintaining the temperature below 10°C.[1] The reaction mixture is then stirred at room temperature for 12 hours. The resulting solution is poured onto crushed ice, and the precipitate formed is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Antimicrobial Activity Screening: Agar Well Diffusion Method
-
Preparation of Inoculum: A loopful of the test microorganism is inoculated into 5 mL of nutrient broth and incubated at 37°C for 24 hours.
-
Inoculation of Agar Plates: The sterile nutrient agar is poured into sterile Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.
-
Application of Test Compounds: A 100 µL solution of each test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to the respective wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Anticancer Activity Screening: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Proposed anticancer signaling pathway of thiadiazole derivatives.
Caption: General experimental workflow for the study of thiadiazole derivatives.
References
- 1. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Antimicrobial Activity of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and Analogues
A guide for researchers, scientists, and drug development professionals on the antimicrobial potential of a substituted 1,3,4-thiadiazole derivative.
The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and its structural analogues against various microbial strains. The performance of these compounds is benchmarked against established antibiotics to provide a clear perspective on their potential efficacy.
Data Presentation: Antimicrobial Activity Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,3,4-thiadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. MIC is a key indicator of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. For comparative purposes, data for the widely used antibiotic Ciprofloxacin is included.
| Compound/Analogue | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analogues of this compound | Ciprofloxacin | |||
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 25 | Ciprofloxacin | 20 |
| Bacillus subtilis | 28 | Ciprofloxacin | 18 | |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20 | Ciprofloxacin | 20 |
| Bacillus subtilis | 22 | Ciprofloxacin | 18 | |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | Escherichia coli | >100 | Ciprofloxacin | - |
| Pseudomonas aeruginosa | >100 | Ciprofloxacin | - | |
| 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole | Staphylococcus aureus | 50 | - | - |
| Escherichia coli | 100 | - | - |
Note: Data for analogues is sourced from studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives.[1][2] The specific activity of this compound may vary.
Experimental Protocols
The antimicrobial activity data presented in this guide is primarily determined using the broth microdilution method. This is a standardized and widely accepted technique for assessing the in vitro susceptibility of microorganisms to antimicrobial agents.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized 1,3,4-thiadiazole derivatives and the reference antibiotic (e.g., Ciprofloxacin) are prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).
-
Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
Microbial Inoculum: Pure cultures of the test microorganisms are grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. This suspension is further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of each test compound is performed in the 96-well plates using MHB. This creates a range of decreasing concentrations of the compound across the wells.
-
Inoculation: Each well containing the serially diluted compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: A well containing only the growth medium and the microbial inoculum to ensure the viability of the microorganisms.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
Solvent Control: A well containing the highest concentration of the solvent (DMSO) used to dissolve the compounds and the microbial inoculum to ensure the solvent does not inhibit microbial growth.
-
-
Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.
3. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of antimicrobial activity using the broth microdilution method.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1,3,4-Thiadiazole Derivatives
For researchers, scientists, and drug development professionals, the 2-amino-1,3,4-thiadiazole core has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to inform the design of future therapeutic agents.
The 1,3,4-thiadiazole ring and its derivatives are extensively studied due to their diverse pharmacological activities.[1][2] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a valuable building block for the synthesis of novel, biologically active compounds.[1][3] Modifications at the C5 position of the thiadiazole ring and substitutions on the C2-amino group have profound effects on the biological potency and selectivity of these derivatives.
Anticancer Activity: Targeting Key Pathways
Recent studies have highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as potent anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.[1][3][7][8]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 2-amino-1,3,4-thiadiazole derivatives against human breast cancer (MCF-7) and colon cancer (LoVo) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (at C5) | R' Group (at C2-amino) | Cell Line | IC50 (µM) | Reference |
| 1 | 2-(Benzenesulfonylmethyl)phenyl | H | LoVo | 2.44 | [4][9] |
| 2 | 2-(Benzenesulfonylmethyl)phenyl | H | MCF-7 | 23.29 | [4][9] |
| 3 | 3-Methoxyphenyl | 2-Trifluoromethylphenyl | MCF-7 | 49.6 | [6] |
| 4 | 3-Methoxyphenyl | 2-Trifluoromethylphenyl | MDA-MB-231 | 53.4 | [6] |
| 5 | 3-Hydroxyphenyl | 3-Fluorophenyl | MCF-7 | 120-160 | [5] |
| 6 | 2,4-Dichlorophenyl | 4-Bromophenyl | MDA-MB-231 | 70-170 | [5] |
Structure-Activity Relationship Insights (Anticancer):
-
The presence of a bulky benzenesulfonylmethyl)phenyl group at the C5 position (compounds 1 and 2) appears to be favorable for potent activity against the LoVo cell line.[4][9]
-
Substitution on the C2-amino phenyl ring with an electron-withdrawing trifluoromethyl group (compounds 3 and 4) demonstrates moderate activity against both MCF-7 and MDA-MB-231 cell lines.[6]
-
The nature and position of substituents on both the C5-phenyl and C2-aminophenyl rings significantly influence the cytotoxic potency.[5][6]
Antimicrobial Activity: A Broad Spectrum of Action
2-Amino-1,3,4-thiadiazole derivatives also exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi.[4][10] The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial activity.
Comparative Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values of selected 2-amino-1,3,4-thiadiazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | R Group (at C5) | R' Group (at C2-amino) | Organism | MIC (µg/mL) | Reference |
| 7 | p-Chlorophenyl | 1-Adamantyl | S. aureus | - | [4] |
| 8 | p-Nitrophenyl | 1-Adamantyl | E. coli | - | [4] |
| 9 | 3-Hydroxy-2-naphthyl | p-Chlorophenyl | S. aureus | 62.5 | [4][10] |
| 10 | 4-Fluorophenyl | H | S. aureus | 20-28 | [4] |
| 11 | 4-Chlorophenyl | H | B. subtilis | 20-28 | [4] |
Structure-Activity Relationship Insights (Antimicrobial):
-
The introduction of a bulky adamantyl group at the C2-amino position, combined with electron-withdrawing groups like p-chlorophenyl or p-nitrophenyl at the C5 position (compounds 7 and 8), confers good antibacterial activity.[4]
-
A p-chlorophenyl substituent on the C2-amino group of a 5-(3-hydroxy-2-naphthyl) derivative (compound 9) shows marginal activity against S. aureus.[4][10]
-
Simple 5-aryl derivatives with a free amino group at the C2 position (compounds 10 and 11) can exhibit good inhibitory effects, particularly with halogen substitutions on the phenyl ring.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives
A common and traditional method for synthesizing the 2-amino-1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives.[11]
-
Reaction: An appropriate aryl carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent.
-
Cyclization: A strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is typically used to facilitate the intramolecular cyclization and dehydration to form the thiadiazole ring.[11]
-
Work-up: The reaction mixture is then neutralized, and the crude product is precipitated.
-
Purification: The solid product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).[12]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
-
Cell Seeding: Cancer cells (e.g., MCF-7, LoVo) are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[15][16]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[14]
-
IC50 Determination: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.[13]
In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is determined using the broth microdilution method.[17][18]
-
Preparation of Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.[17]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17][18]
This guide provides a snapshot of the current understanding of the structure-activity relationships of 2-amino-1,3,4-thiadiazole derivatives. The presented data and protocols serve as a valuable resource for the rational design and development of novel therapeutic agents based on this versatile heterocyclic scaffold. Further research is warranted to explore the full potential of these compounds and to optimize their pharmacological profiles.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole | Benchchem [benchchem.com]
- 12. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. ijrpc.com [ijrpc.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic efficacy. Among these, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties. This guide provides a comparative overview of a representative compound from this class, 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, against a panel of well-established antibiotic and antifungal agents.
While direct, comprehensive comparative data for this compound is not extensively available in the public domain, this guide leverages published data on structurally analogous 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine derivatives to provide a substantive comparison. It is crucial to note that these data serve as a proxy to infer the potential activity of the target compound and highlight the general antimicrobial promise of this chemical family.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for analogs of this compound and commonly used antibiotics against a range of pathogenic bacteria and fungi.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Microorganism | 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine Analogs* | Ciprofloxacin | Ampicillin | Streptomycin |
| Staphylococcus aureus | 20-28 (fluoro/chloro substituted) | 0.5[1] | 0.6-1[2] | >16 |
| Bacillus subtilis | 20-28 (fluoro/chloro substituted) | ~0.25 | - | - |
| Escherichia coli | Moderate Activity | 0.015-1 | 4[2] | ~2.02 cm (Zone of Inhibition)[3] |
| Pseudomonas aeruginosa | Moderate Activity | 0.25-4[4] | - | ~2.36 cm (Zone of Inhibition)[3] |
*Data for fluorinated and chlorinated derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine are used as a proxy.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Microorganism | 5-(substituted-phenyl)-1,3,4-thiadiazol-2-amine Analogs* | Fluconazole |
| Aspergillus niger | Significant Activity[5] | 6[6] |
| Candida albicans | Significant Activity[5] | 0.5[6] |
*Qualitative data indicating significant activity is presented due to the absence of specific MIC values for this analog against these fungi in the reviewed literature.
Experimental Protocols
The data presented in the tables above are typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two of the most common assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8][9]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Antimicrobial stock solutions
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared directly in the microtiter plate. Each well in a row contains a decreasing concentration of the agent in a final volume of 100 µL of broth.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized inoculum. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for fungal growth.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer (Disk Diffusion) Test for Zone of Inhibition
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[5][10][11]
Materials:
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Filter paper disks impregnated with known concentrations of antimicrobial agents
-
Forceps
Procedure:
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized microbial inoculum and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antibiotic Disks: Using sterile forceps, antimicrobial-impregnated disks are placed on the surface of the agar. The disks should be gently pressed to ensure complete contact with the agar.
-
Incubation: The plate is incubated in an inverted position at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Concluding Remarks
The available data on analogs of this compound suggest that this class of compounds holds significant promise as a source of new antimicrobial agents. The moderate to significant activity observed against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, underscores the potential for a broad spectrum of activity. However, it is imperative that future research focuses on generating specific and comprehensive antimicrobial susceptibility data for this compound itself. Such studies will be critical in accurately positioning this compound, and the broader 1,3,4-thiadiazole scaffold, in the landscape of antimicrobial drug discovery and development. Further investigations into the mechanism of action, toxicity, and in vivo efficacy are also essential next steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Comparative Biological Efficacy of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine analogs. The following sections detail their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The anticancer potential of these analogs is often evaluated by determining their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Comparative Anticancer Potency (IC50, µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate | Murine Leukemia (L1210) | 1.6 | [4] |
| Human T-lymphocyte (CEM) | 0.79 | [4] | |
| Human Cervix Carcinoma (HeLa) | 0.78 | [4] | |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde | Murine Leukemia (L1210) | - | [4] |
| Human T-lymphocyte (CEM) | - | [4] | |
| Human Cervix Carcinoma (HeLa) | - | [4] | |
| N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | Human Breast Cancer (MDA-MB-231) | 11 | |
| N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | Human Breast Cancer (MDA-MB-231) | 10 | |
| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | Human Breast Cancer (MDA-MB-231) | 11 | |
| N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | Human Breast Cancer (MDA-MB-231) | 8 | |
| Imatinib (Reference Drug) | Human Breast Cancer (MDA-MB-231) | 20 |
Antimicrobial Activity
The antimicrobial efficacy of 1,3,4-thiadiazole analogs is typically assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Potency (MIC, µg/mL)
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans | Reference |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | 24-40 | 24-40 | - | - | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 20-28 | 20-28 | 24-40 | 24-40 | - | - | [5] |
| 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | - | - | 24-40 | 24-40 | - | - | |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | - | - | - | - | 32-42 | 32-42 | |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | - | - | - | - | 32-42 | 32-42 | |
| Ciprofloxacin (Reference) | 18-20 | 18-20 | 20-24 | 20-24 | - | - | [5] |
| Fluconazole (Reference) | - | - | - | - | 24-26 | 24-26 |
Anti-inflammatory Activity
The in vivo anti-inflammatory potential of these compounds is commonly evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter to quantify their efficacy.
Comparative In Vivo Anti-inflammatory Activity
| Compound/Analog | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
| 2,4-diphenyl-5-imino-Δ2-1,3,4-thiadiazole derivative | - | - | 35.5 | Diclofenac Sodium | |
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | 20 | 3 | 58.3 | Indomethacin (62.5) | |
| Imidazo[2,1-b][1][2][3]thiadiazole derivative (5a) | - | - | 68 | Indomethacin | [1] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Imatinib) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum concentration of a compound that inhibits the growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is used to evaluate the anti-inflammatory properties of the compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Signaling Pathways and Mechanisms
The biological activities of this compound analogs are attributed to their interaction with various cellular signaling pathways.
Caption: Anticancer signaling pathways modulated by 1,3,4-thiadiazole analogs.
Caption: General experimental workflow for the evaluation of thiadiazole analogs.
References
Comparative Analysis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and Analogs: A Guide to Biological Activity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine and a selection of its structural analogs and other 1,3,4-thiadiazole derivatives. The objective is to present a clear overview of its potential for cross-reactivity and to benchmark its performance against alternative compounds, supported by experimental data from peer-reviewed studies.
Introduction to 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a key heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The sulfur atom in the thiadiazole ring enhances liposolubility, and the mesoionic character of the 1,3,4-thiadiazole structure allows these compounds to traverse cellular membranes and engage with various biological targets.[1] This inherent bioactivity necessitates a thorough evaluation of the cross-reactivity profile of any new derivative to understand its selectivity and potential off-target effects.
Quantitative Comparison of Biological Activity
The following tables summarize the cytotoxic and kinase inhibitory activities of this compound derivatives and other relevant 1,3,4-thiadiazole compounds against various cancer cell lines and kinases.
Table 1: Cytotoxic Activity of 2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole Derivatives
| Compound ID | R (Substitution at C6) | X (Substitution at C5) | L1210 (IC50, µM) | CEM (IC50, µM) | HeLa (IC50, µM) |
| Derivative of target | Coumarin-3-yl | H | >100 | >100 | >100 |
| Derivative of target | Coumarin-3-yl | Br | >100 | 5 | >100 |
| Derivative of target | Coumarin-3-yl | SCN | 0.78 | 0.83 | 1.6 |
| Derivative of target | 4-Chlorophenyl | CHO | 1.1 | 1.2 | 1.5 |
Data extracted from a study on the antileukemic activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives.[4]
Table 2: Cytotoxic and Kinase Inhibitory Activity of Alternative 1,3,4-Thiadiazole Derivatives
| Compound ID | Structure Description | Target Cell Line/Kinase | IC50 (µM) |
| Compound 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Bcr-Abl positive) | 7.4 (Abl Kinase) |
| Compound 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 | 84 |
| Compound 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 | 34 |
Data for Compound 2 from a study on novel 1,3,4-thiadiazole derivatives as potential antitumor agents against chronic myelogenous leukemia.[1] Data for Compound 4y from a study on the synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents.[2][5]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid.[4] Derivatives are then synthesized by reacting this core structure. For example, 2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazoles are obtained by reacting this compound with various 2-bromoketones.[4]
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Kinase Inhibition Assay (Example: Abl Kinase)
The inhibitory activity against specific kinases can be assessed using various in vitro kinase assay formats.
-
Reaction Setup: The kinase (e.g., recombinant Abl protein), a specific substrate (e.g., a synthetic peptide), and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using methods such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
TGF-β Signaling Pathway
Docking studies have suggested that derivatives of this compound may interact with the transforming growth factor-beta (TGF-β) type I receptor kinase domain.[4] The TGF-β signaling pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis.
Caption: Simplified TGF-β signaling pathway and the potential point of inhibition.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of chemical compounds.
Caption: General experimental workflow for determining the in vitro cytotoxicity of compounds.
References
Unveiling the Selectivity of a Promising Thiadiazole Scaffold: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological selectivity profile of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and its derivatives. While a comprehensive selectivity panel for the parent compound is not publicly available, this document synthesizes published data on its derivatives, offering insights into their potential therapeutic applications and comparing their performance against other relevant compounds.
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to be a component of various clinically used drugs and to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4][5] The subject of this guide, this compound, serves as a key intermediate in the synthesis of more complex molecules with potent biological activities.[6] This analysis focuses on the performance of these derivatives, particularly in the context of anticancer research.
Comparative Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data, comparing the activity of these derivatives with other compounds.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][3][4]thiadiazol-5-yl thiocyanate (7g) | L1210 (Murine Leukemia) | 0.78 | Levamisole | >100 |
| CEM (Human Leukemia) | 1.6 | Levamisole | >100 | |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][3][4]thiadiazole-5-carbaldehyde (8b) | L1210 (Murine Leukemia) | 0.94 | Levamisole | >100 |
| CEM (Human Leukemia) | 1.3 | Levamisole | >100 | |
| 5h (a brominated derivative) | CEM (Human Leukemia) | 5.0 | Levamisole | >100 |
Table 1: Cytotoxic activity of imidazo[2,1-b][1][3][4]thiadiazole derivatives against leukemia cell lines.[6]
| Compound | Cell Line | % Viability at 100 µM |
| 2-(Aryl)-5-(3-methoxyphenyl)-1,3,4-thiadiazole derivative (SCT-4) | MCF-7 (Breast Cancer) | 70 ± 3 |
| A 1,3,4-thiadiazole derivative with a 4-methoxyphenyl group at position 5 | MCF-7 (Breast Cancer) | 73.56 ± 3 |
Table 2: Anticancer activity of 1,3,4-thiadiazole derivatives against the MCF-7 breast cancer cell line.[5]
Insights from Molecular Docking Studies
Molecular docking studies have provided theoretical insights into the mechanism of action for some of these derivatives. For instance, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][3][4]thiadiazol-5-yl thiocyanate has been shown to bind within the active site of the transforming growth factor-beta (TGF-β) type I receptor kinase domain, suggesting a potential mechanism for its anticancer activity.[6]
Experimental Methodologies
The following sections detail the experimental protocols used to generate the data presented in this guide.
Synthesis of this compound
The parent compound was synthesized by reacting 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of sulfuric acid at a temperature of 60–70°C for 8 hours. The reaction mixture was then made alkaline using an ammonia solution to yield this compound.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells (e.g., MCF-7, L1210, CEM) are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and a reference drug.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the formazan crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in the evaluation of these compounds, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.
A representative workflow for the synthesis and in vitro evaluation of thiadiazole derivatives.
The TGF-β signaling pathway, a potential target of thiadiazole derivatives.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Bioisosteric Replacement in 1,3,4-Thiadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. However, to optimize pharmacokinetic and pharmacodynamic properties, medicinal chemists often employ bioisosteric replacement, a strategy of substituting one functional group with another that retains similar physicochemical properties. This guide provides a comparative analysis of common bioisosteric replacements for the 1,3,4-thiadiazole ring, focusing on 1,3,4-oxadiazole, 1,2,4-triazole, and tetrazole moieties. We present a compilation of experimental data to facilitate informed decisions in drug design and development.
Performance Comparison: Anticancer and Antimicrobial Activities
The decision to replace a 1,3,4-thiadiazole core can significantly impact the biological activity of a compound. The following tables summarize quantitative data from various studies, comparing the in vitro efficacy of 1,3,4-thiadiazole derivatives with their bioisosteric analogs.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Series | 1,3,4-Thiadiazole Derivative | IC₅₀ (µM) vs. Cancer Cell Line | 1,3,4-Oxadiazole Bioisostere | IC₅₀ (µM) vs. Cancer Cell Line | Reference |
| Pyridine-substituted series | 8a | 1.62 - 4.61 (various) | Corresponding oxadiazole | 18.75 - 60.62 (various) | [1] |
| Benzodioxole-substituted series | 262 | Inactive (A549) | 263 | 0.125 (A549) | [2] |
| Benzothiazole-acetamide series | - | - | 4h | <0.14 (A549) | [3] |
IC₅₀: The half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound Series | 1,3,4-Thiadiazole Derivative | MIC (µg/mL) vs. Microorganism | 1,2,4-Triazole Bioisostere | MIC (µg/mL) vs. Microorganism | Reference |
| Phthalazinone-substituted series | 8a | >128 (S. aureus) | 7c | >128 (S. aureus) | [4][5] |
| Phthalazinone-substituted series | 8a | 16 (B. subtilis) | 7c | 64 (B. subtilis) | [4][5] |
| Phthalazinone-substituted series | 8g | 16 (C. parapsilosis) | 7i | 32 (C. parapsilosis) | [5] |
| Acyl thiosemicarbazide derivatives | 6h | 15.63 (B. subtilis) | 5c | 250-1000 (Gram-positive bacteria) | [6] |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Experimental Protocols
Detailed and standardized experimental procedures are critical for the reproducibility and comparison of biological data. Below are methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 1-100 µM) and incubate for 48 hours.[8]
-
MTT Addition: After the incubation period, discard the culture media and add 100 µL of fresh medium containing MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10]
Procedure:
-
Preparation of Microtiter Plates: Fill wells of a 96-well microtiter plate with varying concentrations of the test compounds in a suitable broth medium.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (typically 16-20 hours).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
In Vitro Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes.
Procedure:
-
Reagent Preparation: Prepare a buffer solution appropriate for the specific enzyme, the enzyme stock solution, the substrate solution, and the inhibitor (test compound) solutions at various concentrations.
-
Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), add the enzyme and the inhibitor solution. Allow for a pre-incubation period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction by measuring a change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ or Kᵢ (inhibition constant) value for the test compound.
Visualizing Bioisosteric Replacement and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. openaccesspub.org [openaccesspub.org]
comparing 1,3,4-thiadiazoles with 1,3,4-oxadiazoles in biological assays
A Comparative Guide to the Biological Activities of 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles
For researchers and professionals in drug discovery, the selection of a core heterocyclic scaffold is a critical decision that influences the ultimate biological activity and pharmacokinetic profile of a compound. Among the myriad of five-membered heterocycles, 1,3,4-thiadiazoles and their bioisosteric analogues, 1,3,4-oxadiazoles, have garnered significant attention due to their broad and potent pharmacological activities.[1] This guide provides a comprehensive comparison of these two important pharmacophores, supported by experimental data from various biological assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The 1,3,4-thiadiazole ring is a versatile scaffold found in numerous clinically used drugs, including the diuretic acetazolamide and the first-generation cephalosporin cefazolin.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The sulfur atom in the thiadiazole ring is thought to enhance lipophilicity and the ability to cross biological membranes.[2][3] Similarly, 1,3,4-oxadiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, such as antimicrobial, anticancer, and anti-inflammatory activities.[1][4] The replacement of the sulfur atom with an oxygen atom can influence the compound's hydrogen bonding capacity, metabolic stability, and overall biological activity.[1]
This guide aims to provide an objective comparison of these two scaffolds by presenting quantitative data from head-to-head biological assays, offering insights into their structure-activity relationships, and providing the necessary experimental details for researchers to replicate and build upon these findings.
Comparative Biological Activity Data
The following tables summarize the quantitative data from studies where 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives were directly compared in various biological assays.
Table 1: Anticancer Activity (IC50, µM)
| Compound Series | Cancer Cell Line | 1,3,4-Thiadiazole Derivative (IC50 in µM) | 1,3,4-Oxadiazole Derivative (IC50 in µM) | Reference |
| Ciprofloxacin-based derivatives | MCF-7 (Breast) | 1.62 - 4.61 | 18.75 - 60.62 | [5][6] |
| Ciprofloxacin-based derivatives | A549 (Lung) | 2.79 - 15.7 | Not Reported | [6] |
| Ciprofloxacin-based derivatives | SKOV-3 (Ovarian) | 3.58 - 15.7 | Not Reported | [6] |
| Diosgenin derivatives | Not specified | Moderate yields | High yields | [1] |
| Pyridine derivatives | HCT-116 (Colon) | 2.03 - 37.56 | Not Reported | [5] |
| Pyridine derivatives | Hep-G2 (Hepatocellular) | 2.03 - 37.56 | Not Reported | [5] |
Note: A lower IC50 value indicates higher potency.
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound Series | Bacterial/Fungal Strain | 1,3,4-Thiadiazole Derivative (MIC in µg/mL) | 1,3,4-Oxadiazole Derivative (MIC in µg/mL) | Reference |
| Fluoroquinolone hybrids | M. tuberculosis H37Rv | 8 - 64 | Not Reported | [2] |
| Azetidinone derivatives | M. tuberculosis H37Rv | 6 - 25 | Not Reported | [2] |
| L-methionine derivatives | M. tuberculosis H37Rv | 30.88 | Not Reported | [2] |
Note: A lower MIC (Minimum Inhibitory Concentration) value indicates higher antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to aid in the interpretation of the presented data and to facilitate further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives) and a standard anticancer drug (e.g., cisplatin) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[7]
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[2]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8]
-
Animal Grouping: Male Wistar rats are randomly divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each 1,3,4-thiadiazole and 1,3,4-oxadiazole derivative.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
Visualizations of a key signaling pathway targeted by these compounds and a typical experimental workflow are provided below using Graphviz.
Caption: Simplified EGFR/HER-2 signaling pathway inhibited by some 1,3,4-thiadiazole derivatives.
Caption: General workflow for in vitro anticancer screening using the MTT assay.
Conclusion
The comparative analysis of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles in biological assays reveals important nuances for drug design. The presented data, particularly in anticancer studies, suggests that the 1,3,4-thiadiazole scaffold can, in some cases, confer superior potency compared to its 1,3,4-oxadiazole bioisostere.[5][6] This difference in activity is likely attributable to the distinct electronic and physicochemical properties imparted by the sulfur versus the oxygen atom.
However, it is crucial to recognize that the biological activity is not solely dependent on the core heterocycle but is also significantly influenced by the nature and position of the substituents. Therefore, while this guide provides a general comparison, the optimal choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers to further explore the potential of these versatile heterocyclic compounds in the development of novel therapeutic agents.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
Unveiling the Potential of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Against Resistant Strains: A Comparative Analysis
For researchers, scientists, and drug development professionals, the emergence of drug-resistant microbial and cancer strains presents a formidable challenge. In the quest for novel therapeutic agents, 1,3,4-thiadiazole derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the activity of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine and its closely related analogs against resistant strains, juxtaposed with the performance of established drugs.
This analysis synthesizes available experimental data to illuminate the potential of this class of compounds. While direct studies on this compound against a wide array of resistant strains are limited, data from structurally similar 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines offer valuable insights into their antimicrobial and anticancer efficacy.
Comparative Efficacy Against Resistant Pathogens and Cancer Cells
The following tables summarize the quantitative data on the activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives and their comparators against various resistant bacterial strains and cancer cell lines.
Table 1: Antibacterial Activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine Derivatives
| Compound | Resistant Strain(s) | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | Ciprofloxacin | 18-20 | [1][2][3] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 | Ciprofloxacin | 18-20 | [1][2][3] |
| 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | E. coli, P. aeruginosa | 24-40 | Ciprofloxacin | 20-24 | [3] |
| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | E. coli, P. aeruginosa | 24-40 | Ciprofloxacin | 20-24 | [3] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | Methicillin-resistant S. aureus | 126-1024 | - | - | [4] |
Table 2: Anticancer Activity of 5-(4-Methoxybenzyl) and Related 1,3,4-thiadiazole Derivatives
| Compound | Cancer Cell Line(s) | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][4][5]thiadiazol-5-yl thiocyanate | Murine leukemia (L1210), Human T-lymphocyte (CEM), Human cervix carcinoma (HeLa) | 0.79 - 1.6 | - | - | [6] |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][4][5]thiadiazole-5-carbaldehyde | Murine leukemia (L1210), Human T-lymphocyte (CEM), Human cervix carcinoma (HeLa) | 0.79 - 1.6 | - | - | [6] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | Breast cancer (MDA-MB-231) | More potent than Cisplatin | Cisplatin | - | [7] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | Breast cancer (MDA-MB-231) | More potent than Cisplatin | Cisplatin | - | [7] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | Breast cancer (MDA-MB-231) | More potent than Cisplatin | Cisplatin | - | [7] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature for determining the antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard anticancer drug for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives against resistant strains.
Caption: Workflow for Synthesis and Activity Evaluation.
Signaling Pathway Perturbation by 1,3,4-Thiadiazole Derivatives
While the precise mechanisms of action for many 1,3,4-thiadiazole derivatives are still under investigation, some studies suggest their involvement in key cellular signaling pathways. For instance, in cancer cells, these compounds may induce apoptosis through the modulation of caspase cascades.
Caption: Potential Apoptotic Pathway Activation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
In Vivo Efficacy of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: A Comparative Analysis
Currently, there is a notable absence of publicly available in vivo efficacy data for the specific compound 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. While the 1,3,4-thiadiazole scaffold is a subject of significant interest in medicinal chemistry with numerous derivatives being investigated for a wide range of therapeutic applications, comprehensive preclinical or clinical studies detailing the in vivo performance of this particular molecule are not found in the reviewed scientific literature.
This guide, therefore, aims to provide a comparative overview based on the broader class of 1,3,4-thiadiazole derivatives, highlighting their therapeutic potential and the common experimental approaches used for their in vivo validation. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this compound and to guide future preclinical study design.
Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a versatile heterocyclic moiety that has been incorporated into a multitude of compounds exhibiting diverse biological activities.[1][2] Derivatives have been synthesized and evaluated for their potential as:
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast, liver, and lung cancer.[2][3][4][5] The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[6]
-
Anticonvulsants: Several studies have reported the anticonvulsant properties of 1,3,4-thiadiazole derivatives in animal models.[7][8] These compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models.
-
Antimicrobial and Antifungal Agents: The thiadiazole ring is a component of various compounds with demonstrated activity against a range of bacteria and fungi.[9]
-
Anti-inflammatory and Antidepressant Agents: Research has also explored the potential of this scaffold in developing new treatments for inflammatory conditions and depression.[10]
Hypothetical In Vivo Validation Workflow
Based on common practices for evaluating novel chemical entities, a hypothetical in vivo validation workflow for this compound is proposed below. This workflow outlines the logical progression from initial toxicity assessments to efficacy studies in relevant disease models.
Caption: Hypothetical workflow for in vivo validation.
Experimental Protocols for Key In Vivo Assays
To facilitate future research, detailed methodologies for key in vivo experiments typically employed in the validation of therapeutic compounds are provided below.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of the compound and to observe signs of acute toxicity.
Protocol:
-
Animal Model: Healthy adult mice or rats (e.g., Swiss albino or Wistar), typically 6-8 weeks old, are used.
-
Groups: Animals are divided into a control group (receiving vehicle) and several test groups (receiving different doses of the compound).
-
Administration: The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Animals are observed continuously for the first 4 hours after administration and then periodically for up to 14 days for signs of toxicity (e.g., changes in behavior, posture, respiration, mortality).
-
Data Analysis: The LD50 value is calculated using statistical methods such as the probit analysis.
Anticonvulsant Activity Assessment (Maximal Electroshock Model)
Objective: To evaluate the anticonvulsant efficacy of the compound against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Mice are commonly used.
-
Drug Administration: Animals are pre-treated with the test compound or a vehicle at a specific time before the seizure induction.
-
Seizure Induction: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the hind limb tonic extension phase of the seizure.
-
Comparison: The efficacy is often compared to a standard anticonvulsant drug like phenytoin.
Comparative Data for Structurally Related 1,3,4-Thiadiazole Derivatives
While specific data for this compound is unavailable, the following table summarizes in vitro data for some related 1,3,4-thiadiazole derivatives to provide a contextual performance benchmark.
| Compound/Derivative | Target/Assay | Potency (IC50/EC50) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][8][10][11]thiadiazol-5-yl thiocyanate | CEM Cells (Leukemia) | 5 µM | [11] |
| 5-((4-methoxyphenyl)thio)benzo[c][6][7][11]thiadiazole (MTDZ) | MAO-A Inhibition | Not specified | [10] |
| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA Breast Cancer Cells | 9 µM | [2] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 Breast Cancer Cells | 1.78 µmol/L | [2] |
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate various signaling pathways. For instance, in the context of cancer, many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis. A simplified, hypothetical signaling pathway for apoptosis induction is depicted below.
Caption: Hypothetical signaling pathway for apoptosis.
References
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 9. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine: A Procedural Guide
For researchers and professionals in the pharmaceutical and chemical sciences, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine, a compound often utilized in drug development and medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on information from SDSs of structurally similar thiadiazole derivatives and general principles of laboratory safety. Adherence to institutional and local regulations is paramount.
Hazard Profile and Safety Recommendations
Based on analogous compounds, this compound is anticipated to possess certain hazardous properties.[1][2][3] Professionals handling this compound should assume it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound, as well as grossly contaminated disposable items (e.g., weighing paper, gloves, bench paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
2. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Label all containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Toxic," "Irritant").
3. Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with the chemical using a suitable solvent.
-
All cleaning materials used for decontamination, such as wipes and absorbent pads, must also be disposed of as hazardous waste.
4. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the disposal service with a copy of the Safety Data Sheet for a closely related compound if a specific one is unavailable, along with any other known hazard information.
Quantitative Data Summary
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Environmental Hazards | Data not available | Avoid release to the environment. Do not discharge to sewer systems.[4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, a novel compound with significant potential in drug development. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. The following procedures are based on established safety protocols for hazardous chemical waste management and data from analogous thiadiazole derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not currently available, data from structurally similar 1,3,4-thiadiazole derivatives indicate potential hazards that must be addressed with appropriate PPE. The primary risks associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Some derivatives are also suspected of causing genetic defects or cancer.[1]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated enclosure | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles[2][3] | NIOSH-approved respirator if dust is generated or ventilation is inadequate | Laboratory coat, long pants, and closed-toe shoes |
| Conducting reactions | Chemical fume hood | Chemical-resistant gloves | Chemical splash goggles and face shield | As needed, based on reaction conditions and volatility | Laboratory coat, long pants, and closed-toe shoes |
| Handling spills | Adequate ventilation | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | NIOSH-approved respirator with appropriate cartridges | Chemical-resistant apron or coveralls, and boots |
| Waste disposal | Well-ventilated area | Chemical-resistant gloves | Safety glasses with side shields or chemical splash goggles | Not generally required if handling sealed containers | Laboratory coat, long pants, and closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Before handling the compound, put on all required PPE as outlined in Table 1.
-
Inspect gloves for any signs of damage before use.
-
-
Weighing and Transfer:
-
When weighing the solid compound, perform the task in a ventilated enclosure or fume hood to minimize dust inhalation.
-
Use appropriate tools (spatulas, etc.) to handle the material and avoid direct contact.
-
-
Solution Preparation and Reactions:
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4][7]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[4][7] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
Disposal Plan: Safe and Compliant Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and empty containers, in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, compatible, and clearly labeled hazardous waste container.[1] Do not mix with incompatible waste streams.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental management company.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
